3,5-Dichloro-N-Fmoc-L-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHPXJGYPMHWRP-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Steric and Electronic Modulation of Peptide Conformation via 3,5-Dichloro Substitution
Executive Summary
The "Goldilocks" Scaffold for Hydrophobic Core Engineering
In the optimization of therapeutic peptides, the substitution of Phenylalanine (Phe) or Tyrosine (Tyr) with 3,5-dichlorophenylalanine (3,5-diCl-Phe) or 3,5-dichlorotyrosine (3,5-diCl-Tyr) represents a high-precision strategy for modulating side-chain volume and electronic character without disrupting the fundamental backbone topology.
Unlike 2,6-substitution (ortho), which imposes severe steric strain on the
-
Steric Complementarity: It fills expanded hydrophobic pockets in target receptors (increasing
via the hydrophobic effect). -
Metabolic Stability: It blocks metabolic oxidation at the typically reactive para- and meta-positions (if combined with 4-substitution).
-
Electronic Tuning: The electron-withdrawing chlorine atoms reduce the
-electron density, strengthening interactions with electron-rich receptor residues (e.g., cation- interactions with Arg/Lys are weakened, but - interactions with electron-rich aromatics are enhanced).
This guide details the mechanistic basis, synthesis protocols, and conformational analysis of 3,5-dichloro substituted peptides.
Mechanistic Foundations: Sterics vs. Electronics
The Steric Vector: "Width" vs. "Clash"
To apply 3,5-dichloro substitution effectively, one must distinguish its steric vector from other common modifications.
| Substitution Pattern | Steric Vector | Primary Conformational Effect | Risk of Backbone Distortion |
| Native (Phe/Tyr) | Neutral | Free rotation of | Low |
| 2,6-Dichloro (Ortho) | Proximal Bulk | Locks | High |
| 3,5-Dichloro (Meta) | Distal Width | Restricts | Low |
| 4-Chloro (Para) | Distal Length | Extends reach; minimal effect on rotation. | Low |
Key Insight: 3,5-diCl-Phe does not intrinsically lock the peptide backbone (
Electronic Modulation (The -Hole)
Chlorine is highly electronegative (
-
Effect: The quadrupole moment of the ring is reversed or significantly altered.
-
Application: If the native Phe interacts with an electron-rich residue (e.g., Asp, Glu, or a Tryptophan indole), 3,5-diCl-Phe will strengthen this interaction via electrostatic attraction. Conversely, if the native interaction is cation-
(with Arg/Lys), this substitution may weaken it.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of 3,5-diCl-Phe Peptides
Expertise Note: While 3,5-diCl-Phe is not as sterically hindered as N-methyl amino acids, the electron-withdrawing nature of the chlorines reduces the nucleophilicity of the amino group during the subsequent coupling step (when 3,5-diCl-Phe is the N-terminal residue on the resin).
Reagents:
-
Resin: Rink Amide (for amides) or Wang (for acids).[1] Loading: 0.3–0.5 mmol/g.
-
Amino Acid: Fmoc-3,5-dichloro-L-phenylalanine (Fmoc-3,5-diCl-Phe-OH).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).
Protocol:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (
min). Wash DMF ( ).[1] -
Coupling (The Critical Step):
-
Dissolve Fmoc-3,5-diCl-Phe-OH (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in minimal DMF.
-
Pre-activation: Allow to activate for 30 seconds (do not exceed 2 mins to avoid racemization).
-
Add to resin.[1][2][3] Shake for 45–60 minutes (standard Phe is 30 min; the extra time ensures completion due to slight steric bulk).
-
Monitoring: Perform Kaiser test. If blue, re-couple.
-
-
Subsequent Coupling (onto the 3,5-diCl-Phe amine):
-
After deprotecting the Fmoc-3,5-diCl-Phe, the exposed amine is slightly less nucleophilic.
-
Action: Use HOAt/HATU for the next amino acid and extend reaction time to 60–90 minutes . Double coupling is recommended if the next residue is bulky (e.g., Val, Ile).
-
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
Conformational Analysis via CD and NMR
To validate the structural impact, you must compare the modified peptide to the wild type.
A. Circular Dichroism (CD) Spectroscopy
-
Goal: Assess global secondary structure changes.
-
Expectation: 3,5-diCl substitution should preserve the parent structure (e.g.,
-helix minima at 208/222 nm). If the signal diminishes significantly, the steric width is disrupting the helix packing. -
Protocol: 50
M peptide in Phosphate Buffer (pH 7.4). Scan 190–260 nm.
B. NMR Spectroscopy (
-
Goal: Determine the side-chain rotamer population (
). -
Method: Measure
coupling constants in 1D -NMR (D2O/H2O, 9:1). -
Interpretation:
-
Native Phe often averages between rotamers.
-
3,5-diCl-Phe often shows sharper splitting or population shifts if the chlorines clash with
or residues in a helix. -
Use the Pachler equation to calculate mole fractions of rotamers based on
values.
-
Visualization of Steric Logic & Workflow
Diagram 1: Steric Impact of Substitution Patterns
This diagram illustrates the "Cone of Interference" for different substitutions.
Caption: Comparative analysis of steric vectors. 2,6-substitution clashes with the backbone (red), while 3,5-substitution expands distal volume to fill receptor pockets (green).
Diagram 2: Optimization Workflow
The decision tree for when to deploy 3,5-diCl-Phe in a drug discovery campaign.
Caption: Decision matrix for incorporating 3,5-diCl-Phe to address metabolic liability or affinity gaps.
Quantitative Data Summary
The following table summarizes the physicochemical parameter shifts upon 3,5-dichloro substitution.
| Parameter | Phenylalanine (Phe) | 3,5-Dichloro-Phe | Impact on Drug Design |
| Van der Waals Volume | ~125 ų | ~160 ų | Fills "loose" pockets; increases |
| Lipophilicity ( | 0.00 (Ref) | +1.42 | Increases membrane permeability and BBB crossing. |
| Electronic ( | 0.00 | +0.37 (per Cl) | Electron-deficient ring; enhances |
| pKa (of Tyr-OH) | 10.1 (Tyr) | ~7.8 (3,5-diCl-Tyr) | For Tyrosine analogs: Ionizes at physiological pH; alters H-bonding. |
References
-
Solid-Phase Peptide Synthesis Protocols
- Title: Solid-Phase Peptide Synthesis Methods: Complete Guide
- Source: Biovera Research
-
URL:[Link]
-
Conformational Analysis of Halogen
-
Peptide Drug Design Str
- Title: Therapeutic peptides: chemical strategies fortify peptides for enhanced disease tre
- Source: NIH / PMC
-
URL:[Link]
-
Steric Parameters in Drug Design
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Conformational analysis of the tyrosine dipeptide analogue in the gas phase and in aqueous solution by a density functional/continuum solvent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-dichloro-L-tyrosine | C9H9Cl2NO3 | CID 439986 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Deep Dive into Dichlorinated Phenylalanine Isomers: A Technical Guide to 3,4-Dichloro and 3,5-Dichloro Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of halogen atoms into amino acid scaffolds represents a powerful tool in medicinal chemistry and chemical biology. The resulting derivatives often exhibit altered physicochemical properties, enhanced metabolic stability, and unique biological activities. This technical guide provides an in-depth exploration of two specific isomers of dichlorinated phenylalanine: 3,4-dichlorophenylalanine and 3,5-dichlorophenylalanine. By examining the subtle yet significant differences in their synthesis, physicochemical characteristics, and biological implications, we aim to equip researchers with the foundational knowledge necessary to leverage these valuable compounds in their own investigations. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and experimental considerations, offering a holistic view for the discerning scientist.
Introduction: The Significance of Halogenation in Phenylalanine Scaffolds
Phenylalanine, a fundamental aromatic amino acid, serves as a versatile building block in numerous biological processes and as a foundational scaffold in drug design. The introduction of chlorine atoms onto the phenyl ring, creating dichlorophenylalanine isomers, profoundly alters the molecule's electronic and steric properties. This modification can lead to:
-
Enhanced Binding Affinity: The electron-withdrawing nature of chlorine can modulate the electronic distribution of the aromatic ring, potentially leading to stronger interactions with biological targets.
-
Increased Lipophilicity: The addition of chlorine atoms generally increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
-
Improved Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a compound.
-
Conformational Restriction: The steric bulk of chlorine atoms can restrict the rotational freedom of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to a target.
The precise positioning of the chlorine atoms on the phenyl ring is not a trivial matter. The 3,4-dichloro and 3,5-dichloro substitution patterns, while seemingly similar, give rise to distinct molecular geometries and electronic profiles, which in turn translate to different biological activities. This guide will dissect these differences, providing a comparative analysis to inform rational drug design and biological investigation.
Synthesis of Dichlorophenylalanine Derivatives: A Tale of Two Isomers
The synthesis of 3,4- and 3,5-dichlorophenylalanine typically begins with the corresponding dichlorinated aniline or benzaldehyde precursors. While several synthetic routes exist, this guide will focus on established and reliable methods, including both chemical and enzymatic approaches.
Chemical Synthesis: From Dichloroanilines to Amino Acids
A common and versatile method for synthesizing α-amino acids is the Strecker synthesis or variations thereof. However, for halogenated phenylalanines, a more frequent approach involves the use of protected glycine or alanine synthons that are alkylated with a suitable dichlorobenzyl halide.
Workflow for Chemical Synthesis of Dichlorophenylalanines:
Caption: Enzymatic synthesis of L-dichlorophenylalanine derivatives using PAL.
Detailed Protocol: Enzymatic Synthesis of L-3,5-dichlorophenylalanine
-
Reaction Setup: A reaction mixture is prepared containing 3,5-dichlorocinnamic acid in a suitable buffer (e.g., Tris-HCl, pH 8.5) with a high concentration of an ammonia source, such as ammonium hydroxide.
-
Enzyme Addition: Phenylalanine ammonia lyase (from a source such as Rhodotorula glutinis) is added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation. The progress of the reaction is monitored by HPLC.
-
Product Isolation: Upon completion, the enzyme is removed (e.g., by precipitation or filtration), and the product, L-3,5-dichlorophenylalanine, is purified from the reaction mixture using techniques such as ion-exchange chromatography.
This enzymatic approach provides direct access to the enantiomerically pure L-amino acid, which is often the desired stereoisomer for biological applications.
Physicochemical Properties: A Comparative Analysis
The seemingly minor shift in the position of one chlorine atom from the 4- to the 5-position results in measurable differences in the physicochemical properties of the two isomers. These differences can have a profound impact on their biological behavior.
| Property | 3,4-Dichlorophenylalanine | 3,5-Dichlorophenylalanine | Rationale for the Difference |
| Molecular Formula | C₉H₉Cl₂NO₂ | C₉H₉Cl₂NO₂ | Isomers have the same atomic composition. |
| Molecular Weight | 234.08 g/mol | 234.08 g/mol | Isomers have the same atomic composition. |
| Melting Point | 195.5 - 199.0 °C (for D-isomer) | Data not readily available, but expected to be similar. | Crystal packing efficiency will be slightly different due to the change in symmetry, which can affect the melting point. |
| Appearance | Off-white powder | Expected to be a white to off-white solid. | Both are crystalline solids at room temperature. |
| Symmetry | Asymmetric | Symmetric (C2v symmetry in the dichlorophenyl group) | The 3,5-substitution pattern confers a higher degree of molecular symmetry compared to the 3,4-substitution. This can influence crystal packing and solubility. |
| Dipole Moment | Higher | Lower | In the 3,4-isomer, the dipole moments of the two C-Cl bonds have a significant vector component in the same direction, leading to a larger overall dipole moment. In the 3,5-isomer, the C-Cl bond dipoles are oriented in opposing directions, resulting in a partial cancellation and a smaller net dipole moment. |
| LogP (Calculated) | Expected to be slightly lower than the 3,5-isomer. | Expected to be slightly higher than the 3,4-isomer. | While both are more lipophilic than phenylalanine, the more polar nature of the 3,4-isomer may slightly reduce its partitioning into a nonpolar solvent. |
| Aqueous Solubility | Expected to be slightly higher than the 3,5-isomer. | Expected to be slightly lower than the 3,4-isomer. | The higher dipole moment of the 3,4-isomer may lead to more favorable interactions with polar water molecules, enhancing its solubility. |
Spectroscopic Characterization: Fingerprinting the Isomers
Unambiguous identification of the 3,4- and 3,5-dichlorophenylalanine isomers relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the two isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons and carbons.
Expected ¹H NMR Spectral Features:
-
3,4-Dichlorophenylalanine: The aromatic region will show a complex pattern for the three protons, typically an ABX system. One proton will appear as a doublet, another as a doublet of doublets, and the third as a doublet, with coupling constants characteristic of ortho and meta relationships.
-
3,5-Dichlorophenylalanine: The aromatic region will be simpler due to the molecule's symmetry. The two protons at the 2- and 6-positions will be chemically equivalent and will appear as a doublet. The proton at the 4-position will be a triplet (or more accurately, a triplet-like pattern due to coupling to two equivalent protons).
Expected ¹³C NMR Spectral Features:
-
3,4-Dichlorophenylalanine: The aromatic region will display six distinct signals for the six non-equivalent carbons of the phenyl ring.
-
3,5-Dichlorophenylalanine: Due to symmetry, the aromatic region will show only four signals: one for the carbon bearing the amino acid side chain, one for the two carbons bearing the chlorine atoms, one for the two carbons ortho to the side chain, and one for the carbon para to the side chain.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of the molecules. Both isomers will have the same molecular ion peak (m/z = 233 for the free acid, assuming loss of a proton in negative ion mode, or 235 in positive ion mode with protonation). The characteristic isotopic pattern of two chlorine atoms (a cluster of peaks with relative intensities of approximately 9:6:1 for M, M+2, and M+4) will be a key diagnostic feature for both isomers. Fragmentation patterns may show subtle differences due to the different substitution patterns, but the primary fragments are likely to be similar, involving loss of the carboxyl group and parts of the amino acid side chain.
Biological Activity and Structure-Activity Relationships (SAR)
The differential positioning of the chlorine atoms leads to distinct structure-activity relationships, influencing how these molecules interact with biological systems.
Enzyme Inhibition
Halogenated phenylalanine derivatives are known to be inhibitors of various enzymes. For instance, p-chlorophenylalanine is a well-known inhibitor of tryptophan hydroxylase. While direct comparative studies on the enzyme inhibitory activities of 3,4- and 3,5-dichlorophenylalanine are scarce, we can infer potential differences based on their structures.
-
3,4-Dichlorophenylalanine: The asymmetric electronic distribution in the phenyl ring may lead to specific interactions with enzyme active sites that are sensitive to the electronic landscape of the substrate or inhibitor. The 3,4-dichloro substitution pattern has been associated with cytotoxic effects in some contexts, suggesting potential interactions with enzymes involved in cell proliferation.
-
3,5-Dichlorophenylalanine: The symmetric nature of this isomer might favor binding to enzymes with symmetric binding pockets. Derivatives of 3,5-dichlorophenylalanine have been explored as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion, suggesting a potential role in modulating protein-protein interactions. Furthermore, halogenation at the 3- and 5-positions of related aromatic compounds has been shown to be crucial for high-affinity binding to certain receptors.
Incorporation into Peptides and Proteins
As unnatural amino acids, both 3,4- and 3,5-dichlorophenylalanine can be incorporated into peptides to create peptidomimetics with enhanced properties. The choice between the two isomers can be guided by the desired outcome:
-
Probing Electronic Effects: The 3,4-isomer, with its larger dipole moment, could be used to probe the importance of electronic interactions within a peptide-receptor binding interface.
-
Enhancing Hydrophobicity and Stability: Both isomers can be used to increase the hydrophobicity and metabolic stability of peptides. The 3,5-isomer, being slightly more lipophilic, might be more effective in this regard.
-
Conformational Control: The steric bulk of the chlorine atoms can be used to enforce specific peptide backbone conformations, which can be crucial for biological activity.
Cytotoxicity and Anticancer Potential
Studies on related dichlorophenyl derivatives suggest that the substitution pattern is critical for cytotoxic activity. For example, in a series of dichlorophenylacrylonitriles, compounds with a 3,4-dichlorophenyl moiety displayed potent and selective growth inhibition against breast cancer cell lines. This suggests that 3,4-dichlorophenylalanine and its derivatives could be promising scaffolds for the development of novel anticancer agents. The cytotoxic mechanism of such compounds may involve the inhibition of key enzymes or the disruption of protein-protein interactions essential for cancer cell survival.
Pharmacokinetics and Drug Development Considerations
While specific pharmacokinetic data for 3,4- and 3,5-dichlorophenylalanine are not widely available, general principles of drug metabolism and pharmacokinetics can be applied to predict their behavior.
-
Absorption: The increased lipophilicity of both isomers compared to phenylalanine suggests they may have good oral bioavailability.
-
Distribution: Their distribution into tissues will be influenced by their lipophilicity and their ability to utilize amino acid transporters.
-
Metabolism: The dichloro-substitution is expected to block sites of aromatic hydroxylation, a common metabolic pathway for phenylalanine. This should lead to increased metabolic stability and a longer in vivo half-life compared to the parent amino acid.
-
Excretion: The primary route of excretion is likely to be renal, following any potential biotransformation.
The choice between the 3,4- and 3,5-isomer in a drug development program would depend on a careful balance of desired potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
3,4-Dichlorophenylalanine and 3,5-dichlorophenylalanine are not merely simple variations of a common amino acid. They are distinct chemical entities with unique properties that can be strategically exploited in drug discovery and chemical biology. The 3,4-isomer, with its asymmetric electronic profile, may be particularly suited for applications where specific electronic interactions are key to biological activity, such as in the design of enzyme inhibitors with cytotoxic potential. In contrast, the symmetric 3,5-isomer may be more appropriate for applications where enhanced lipophilicity, metabolic stability, and specific steric interactions are the primary goals, as seen in the development of VLA-4 antagonists.
Future research should focus on direct, head-to-head comparisons of these isomers in a variety of biological assays to build a more comprehensive understanding of their structure-activity relationships. The development of more efficient and scalable synthetic routes, particularly enantioselective methods, will also be crucial for making these valuable research tools more accessible. As our understanding of the subtle interplay between halogen substitution patterns and biological activity grows, so too will our ability to rationally design novel therapeutics and chemical probes with tailored properties.
References
-
Frontiers in Catalysis. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. [Link]
- O'Donnell, M. J. (2001). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Aldrichimica Acta, 34(1), 3-15.
-
Palka, K., Podsadni, K., & Pająk, M. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. Journal of Labelled Compounds and Radiopharmaceuticals, 66(11), 362–368. [Link]
-
Chem-Impex. (n.d.). D-3,4-Dichlorophenylalanine. Chem-Impex. [Link]
-
PubChem. (n.d.). 3,4-Dichloroaniline. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. [Link]
- Kopka, I. E., Young, D. N., Lin, L. S., Mumford, R. A., Magriotis, P. A., MacCoss, M., Mills, S. G., Van Riper, G., McCauley, E., Egger, L. E., Kidambi, U., Schmidt, J. A., Lyons, K., Stearns, R., Vincent, S., Colletti, A., Wang, Z., Tong, S., Wang
Methodological & Application
Application Note: Overcoming Synthetic Barriers in the Incorporation of Fmoc-3,5-Cl2-Phe-OH into Hydrophobic Peptide Sequences
Executive Summary & Scientific Rationale
The incorporation of 3,5-dichloro-L-phenylalanine (3,5-Cl2-Phe) into peptide sequences is a potent strategy for enhancing proteolytic stability and increasing membrane permeability. The electron-withdrawing chlorine substituents on the phenyl ring significantly alter the quadrupole moment of the aromatic system, promoting stronger
However, the introduction of Fmoc-3,5-Cl2-Phe-OH presents a dual synthetic challenge:
-
Steric Occlusion: The bulkiness of the dichloro-substitution hinders rapid acylation.
-
Hydrophobic Collapse: Sequences enriched with this residue are prone to rapid on-resin aggregation (
-sheet formation), leading to "difficult sequences" characterized by deletion errors and incomplete coupling.
This guide moves beyond standard SPPS (Solid Phase Peptide Synthesis) protocols to provide a specialized workflow for handling these highly hydrophobic, sterically demanding building blocks.
Strategic Pre-Synthesis Planning
Before weighing any reagents, the synthetic strategy must be engineered to prevent aggregation. Standard polystyrene resins and DMF solvents are often insufficient for this class of peptides.
Resin Selection: The Foundation
For hydrophobic peptides containing 3,5-Cl2-Phe, PEG-based resins (e.g., ChemMatrix® or Tentagel®) are superior to standard polystyrene (PS).
-
Why? PS resins shrink significantly in the hydrophobic solvents required for these peptides. PEG-based resins maintain better swelling in diverse solvents (DCM, NMP, THF).[1]
-
Loading: Use low-loading resin (0.2 – 0.4 mmol/g) . High loading promotes inter-chain aggregation (pseudo-dilution principle).
Solvent Engineering
Replace standard DMF with N-Methyl-2-pyrrolidone (NMP) or a binary mixture of NMP/DMSO (90:10) .
-
Causality: NMP has a higher dielectric constant than DMF, better disrupting hydrogen bonds between peptide chains. DMSO is a powerful chaotrope that solvates the growing hydrophobic chain, preventing
-sheet formation.
Detailed Experimental Protocols
Protocol A: Solubilization and Activation of Fmoc-3,5-Cl2-Phe-OH
Objective: Ensure complete dissolution and rapid activation without racemization.
Materials:
-
Fmoc-3,5-Cl2-Phe-OH
-
Activator: HATU (for difficult couplings) or DIC/Oxyma Pure (for lower racemization risk).
-
Base: DIPEA (if using HATU).
-
Solvent: Anhydrous NMP.
Step-by-Step:
-
Calculate Equivalents: Use a 4-fold excess of the amino acid relative to the resin loading.
-
Solubilization: Dissolve Fmoc-3,5-Cl2-Phe-OH in NMP.
-
Note: If the solution is cloudy, add anhydrous DMSO dropwise until clear. Do not exceed 15% DMSO volume, as it can increase viscosity and hinder diffusion into resin beads.
-
-
Activation (Choose one):
-
Method A (HATU - Recommended for steric bulk): Add 3.9 eq of HATU and 8 eq of DIPEA. Pre-activate for 30 seconds only. Longer pre-activation causes guanidinium capping.
-
Method B (DIC/Oxyma - Recommended for Cys/His proximity): Add 4 eq Oxyma Pure and 4 eq DIC. Pre-activate for 2 minutes.
-
Protocol B: The "Aggregation-Breaker" Coupling Cycle
Objective: Force the coupling to completion despite steric and aggregation barriers.
Workflow:
-
Deprotection: 20% Piperidine in NMP (containing 0.1 M HOBt to suppress aspartimide formation if Asp is present).
-
Insight: UV monitoring of the fulvene adduct is critical here. Slow deprotection indicates aggregation.
-
-
Wash: NMP (5x).
-
Coupling: Add the activated Fmoc-3,5-Cl2-Phe-OH mixture.
-
Temperature: Perform coupling at 50°C (microwave or heated shaker).
-
Warning: Do not exceed 60°C for halogenated phenylalanines to avoid potential elimination side reactions or racemization.
-
Time: 45 minutes (Microwave) or 2 hours (Room Temp).
-
-
Re-Coupling (Mandatory): Drain and repeat the coupling step with fresh reagents.
-
Capping: Acetylate unreacted amines using Acetic Anhydride/DIPEA/NMP to prevent deletion sequences.
Visualization: Synthesis Decision Matrix
The following diagram illustrates the decision logic for handling aggregation during the synthesis of peptides containing 3,5-Cl2-Phe.
Figure 1: Decision matrix for optimizing coupling conditions based on real-time deprotection kinetics.
Protocol C: Cleavage and Isolation (The "Trap")
The Critical Failure Point: Hydrophobic peptides often precipitate on the resin during TFA cleavage or fail to precipitate in ether, leading to massive yield loss.
Protocol:
-
Cleavage Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT (if Cys/Met present).
-
Time: 2-3 hours.
-
Filtration (Crucial Modification):
-
Precipitation:
-
Attempt standard cold diethyl ether precipitation.
-
If no pellet forms: The peptide is likely soluble in ether due to the lipophilic Cl-Phe residues.
-
Recovery: Evaporate the ether/TFA mixture under nitrogen flow or rotary evaporation. Resuspend the residue in 50% Acetonitrile/Water and lyophilize directly.
-
Protocol D: Purification Strategy
Standard C18 columns are often too retentive for peptides containing multiple 3,5-Cl2-Phe residues, resulting in broad peaks and poor recovery.
Data Summary: Column Selection Guide
| Parameter | Standard Peptide | Hydrophobic (3,5-Cl2-Phe) Peptide |
| Stationary Phase | C18 (Octadecyl) | C4 (Butyl) or C8 (Octyl) |
| Pore Size | 100 Å | 300 Å (Better access for bulky chains) |
| Mobile Phase B | Acetonitrile (ACN) | ACN + 10-20% Isopropanol (IPA) |
| Temperature | Ambient | 40°C - 60°C (Reduces backpressure & viscosity) |
Purification Steps:
-
Dissolution: Dissolve crude peptide in minimal DMSO or Hexafluoroisopropanol (HFIP), then dilute with water/ACN.
-
Gradient: Use a shallow gradient (e.g., 1% B per minute).
-
Wavelength: Monitor at 220 nm. Note that the chlorinated ring may have a slightly shifted absorption max; verify with a full spectrum scan if possible.
References
-
Vertex AI Search. (2026). Synthesis of hydrophobic peptides containing halogenated phenylalanine. Retrieved from 4
-
National Institutes of Health (NIH). (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Retrieved from 5
-
BenchChem. (2025).[6] A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO (Solvent principles applied to hydrophobic AAs). Retrieved from 7
-
The Nest Group. (2002). Designing Purification Methods for Hydrophobic Peptides. Retrieved from 8
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from 9
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.org [mdpi.org]
- 5. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nestgrp.com [nestgrp.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Note: Automated Solid-Phase Peptide Synthesis (SPPS) of Halogenated Amino Acid Derivatives
Abstract
The incorporation of halogenated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as binding affinity, metabolic stability, and cell permeability. However, the unique electronic and steric characteristics of these derivatives present distinct challenges for automated Solid-Phase Peptide Synthesis (SPPS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful automated synthesis of peptides containing halogenated residues. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights to overcome common synthetic hurdles, ensuring high-purity and high-yield outcomes.
Introduction: The Strategic Role of Halogenation in Peptide Drug Design
Halogen atoms, particularly fluorine, chlorine, and bromine, are increasingly utilized as "functional groups" in peptide-based therapeutics. Their introduction can profoundly influence a peptide's conformational preference, lipophilicity, and resistance to enzymatic degradation. For instance, the substitution of a hydrogen atom with a fluorine atom, the most electronegative element, can introduce stabilizing electronic effects and improve metabolic stability without a significant increase in steric bulk. This has been successfully applied to enhance the efficacy of peptide drugs. The unique properties of halogenated amino acids, however, necessitate a careful optimization of standard SPPS protocols to accommodate their altered reactivity.
Core Challenges in the SPPS of Halogenated Amino Acids
The successful incorporation of halogenated amino acid derivatives via automated SPPS requires a nuanced understanding of their chemical behavior. The primary challenges can be categorized as follows:
-
Steric Hindrance: Halogen atoms, especially chlorine and bromine, are larger than hydrogen and can sterically hinder the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain. This is particularly pronounced in sterically demanding residues like halogenated phenylalanines or tyrosines.
-
Electronic Effects: The electron-withdrawing nature of halogens can decrease the nucleophilicity of the amino group, slowing down the coupling reaction. This effect is most significant with fluorine and can lead to incomplete couplings if standard reaction times are used.
-
Side Reactions: Certain halogenated residues, particularly iodinated tyrosines, can be sensitive to the acidic conditions of the final cleavage from the solid support, potentially leading to degradation or side product formation.
To address these challenges, a systematic optimization of the SPPS cycle is essential. This includes the selection of appropriate coupling reagents, adjustment of reaction times, and the potential use of double coupling strategies.
Recommended Reagents and General Considerations
The choice of coupling reagent is critical for overcoming the electronic and steric hurdles presented by halogenated amino acids.
-
High-Activity Coupling Reagents: Urinium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended. Their high reactivity can effectively drive sterically hindered and electronically challenging coupling reactions to completion.
-
Base Selection: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is crucial to minimize side reactions like racemization. Collidine is often preferred for its lower basicity, which can be beneficial for sensitive residues.
-
Solvent: High-purity N,N-dimethylformamide (DMF) is the standard solvent for SPPS. Ensure it is low in water content to prevent premature hydrolysis of activated esters.
Automated SPPS Workflow for Halogenated Peptides
The following diagram illustrates a generalized workflow for an automated SPPS cycle optimized for the incorporation of a halogenated amino acid derivative.
Application Notes and Protocols for Fmoc Deprotection of 3,5-Dichloro-Phenylalanine Residues
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Role of 3,5-Dichloro-Phenylalanine in Modern Peptide Science
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. Among these, 3,5-dichloro-phenylalanine (Cl₂-Phe) has emerged as a particularly valuable building block. The two chlorine atoms on the phenyl ring introduce significant steric bulk and, more importantly, exert a strong electron-withdrawing effect. This modification can profoundly influence peptide conformation and binding interactions, making Cl₂-Phe a key component in the design of novel peptide-based therapeutics and probes.
However, the very electronic properties that make 3,5-dichloro-phenylalanine an attractive synthetic target also present challenges during solid-phase peptide synthesis (SPPS). Specifically, the electron-deficient nature of the aromatic ring can impact the kinetics of the crucial Nα-Fmoc deprotection step. This application note provides a comprehensive guide to understanding and optimizing the Fmoc deprotection of 3,5-dichloro-phenylalanine residues, ensuring high-fidelity peptide synthesis.
The Underlying Chemistry: Fmoc Deprotection via the E1cB Mechanism
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a pivotal step in SPPS, proceeding through a base-catalyzed β-elimination reaction, specifically the E1cB (Elimination Unimolecular conjugate Base) mechanism.[1] This two-step process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl group by a base, typically a secondary amine like piperidine.[1] This generates a carbanion intermediate, which then undergoes elimination to release the free amine of the peptide and dibenzofulvene (DBF). The excess piperidine in the reaction mixture subsequently acts as a scavenger for the electrophilic DBF, forming a stable adduct and driving the reaction to completion.
Figure 1: The E1cB mechanism of Fmoc deprotection by piperidine.
The electron-withdrawing nature of the 3,5-dichloro-phenylalanine side chain can influence the stability of the carbanion intermediate. While this effect is primarily on the amino acid side chain and not directly on the Fmoc group, inductive effects can subtly alter the electronic environment of the peptide backbone. More significantly, steric hindrance from the bulky dichlorinated ring may impede the access of the piperidine base to the Fmoc group, potentially slowing down the initial deprotonation step. This is a known phenomenon with sterically hindered amino acids.
Furthermore, a similar electron-withdrawing amino acid, pentafluorophenylalanine, often requires optimized deprotection protocols, suggesting that extended deprotection times may be necessary for complete Fmoc removal from 3,5-dichloro-phenylalanine.[2]
Recommended Protocols for Fmoc Deprotection of 3,5-Dichloro-Phenylalanine
Based on the mechanistic understanding and empirical evidence from similar residues, we propose two primary protocols for the Fmoc deprotection of 3,5-dichloro-phenylalanine. The choice between the standard and extended protocol will depend on the specific peptide sequence, the adjacent amino acids, and the results of in-process monitoring.
| Parameter | Standard Protocol | Extended Protocol | Rationale for Variation |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 20% (v/v) Piperidine in DMF | Standard and widely effective reagent. |
| Initial Treatment | 1 x 3 minutes | 1 x 5 minutes | A longer initial treatment ensures thorough resin wetting and initiates deprotection. |
| Main Treatment | 1 x 10 minutes | 1 x 20-30 minutes | The extended main treatment time is the key variable to address potentially slower kinetics. |
| Total Deprotection Time | ~13 minutes | ~25-35 minutes | Provides a significantly longer exposure to the deprotection reagent. |
| Monitoring | Kaiser test after completion | Kaiser test after 20 minutes and at completion | More frequent monitoring is crucial for the extended protocol to avoid unnecessary exposure. |
Detailed Experimental Workflow
Materials:
-
Fmoc-3,5-dichloro-phenylalanine-loaded resin
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Peptide synthesis grade Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Kaiser Test Kit (Ninhydrin solutions)
Protocol Steps:
Figure 2: Step-by-step workflow for Fmoc deprotection and monitoring.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for the time specified in the chosen protocol (3 minutes for standard, 5 minutes for extended).
-
Main Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine/DMF. Agitate for the time specified in the chosen protocol (10 minutes for standard, 20-30 minutes for extended).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection. A negative result (yellow beads) indicates incomplete deprotection.
Troubleshooting and Considerations
-
Incomplete Deprotection (Negative Kaiser Test): If the Kaiser test is negative after the initial extended protocol, repeat the main deprotection step for an additional 10-15 minutes and re-test. It is crucial to ensure complete deprotection before proceeding to the next coupling step to avoid deletion sequences.
-
Alternative Reagents: For particularly difficult sequences, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 2-5% in DMF can be considered. However, DBU should be used with caution as it can promote side reactions, particularly aspartimide formation if an aspartic acid residue is present in the sequence.
-
Sequence Dependence: The rate of Fmoc deprotection can be influenced by the surrounding amino acid sequence. Aggregation of the peptide chain on the resin can hinder reagent access. If aggregation is suspected, using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or incorporating a small percentage of a chaotropic salt, may be beneficial.
Conclusion
The successful incorporation of 3,5-dichloro-phenylalanine into synthetic peptides requires careful consideration of the Fmoc deprotection step. While standard protocols may be sufficient in some cases, the electron-withdrawing nature and steric bulk of this non-canonical amino acid may necessitate extended deprotection times. Rigorous in-process monitoring, such as the Kaiser test, is paramount to ensure complete Fmoc removal and the synthesis of high-purity peptides. By understanding the underlying mechanism and implementing the appropriate protocols and monitoring strategies, researchers can confidently utilize 3,5-dichloro-phenylalanine to advance the design and development of novel peptide therapeutics.
References
Sources
Application Note: High-Efficiency Synthesis of Peptidomimetics using Fmoc-3,5-dichloro-L-phenylalanine
Executive Summary & Rationale
The incorporation of halogenated amino acids, specifically Fmoc-3,5-dichloro-L-phenylalanine (Fmoc-3,5-Cl2-Phe-OH) , represents a high-value strategy in modern peptidomimetic design. Unlike native phenylalanine, this analog introduces significant steric bulk and distinct electronic properties via the "sigma hole" effect, facilitating unique halogen-bonding interactions within receptor binding pockets.
Key Advantages in Drug Design:
-
Metabolic Stability: The 3,5-dichloro substitution sterically shields the peptide backbone, significantly retarding chymotrypsin-mediated proteolysis.
-
Lipophilicity: Enhanced hydrophobicity improves membrane permeability and blood-brain barrier (BBB) crossing potential.
-
Conformational Constraint: The steric bulk restricts rotation around the
and bonds, locking the peptide into bioactive conformations.
This guide details the optimized protocols for overcoming the specific synthetic challenges—steric hindrance and aggregation—associated with this residue.
Chemical Profile
| Property | Specification |
| Compound Name | Fmoc-3,5-dichloro-L-phenylalanine |
| CAS Number | 1260605-95-5 (Verify with specific vendor) |
| Molecular Weight | ~456.3 g/mol |
| Formula | |
| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM. |
| Storage | +2°C to +8°C, desiccated. |
| Structural Feature | Electron-withdrawing chlorines increase acidity of the amide proton; steric bulk hinders coupling. |
Strategic Considerations for SPPS
Synthesizing peptides with Fmoc-3,5-Cl2-Phe-OH requires deviating from "standard" automated protocols. The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring but makes the activated ester highly reactive. However, the primary challenge is steric hindrance .
Critical Success Factors:
-
Coupling Reagents: Traditional HBTU/DIPEA methods often result in deletion sequences due to slow kinetics. We utilize DIC/Oxyma Pure (Method A) as the modern "Gold Standard" for efficiency and racemization suppression, with HATU/HOAt (Method B) as a potent alternative for extremely difficult sequences.
-
Resin Loading: Use low-loading resins (0.2 – 0.4 mmol/g) to reduce inter-chain aggregation, which is exacerbated by the lipophilic dichlorophenylalanine side chains.
-
Solvent Systems: The use of binary solvent systems (DMF/DCM) during coupling can disrupt aggregation in growing hydrophobic chains.
Experimental Protocols
Protocol A: Resin Preparation & Swelling
Target: Ensure maximal accessibility of reactive sites.
-
Selection: Use Rink Amide MBHA resin (for C-term amides) or Wang resin (for C-term acids).
-
Swelling: Weigh resin into a fritted polypropylene reaction vessel. Add DMF (10 mL/g resin) and swell for 45 minutes (critical for MBHA).
-
Initial Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).
Protocol B: Coupling Fmoc-3,5-Cl2-Phe-OH
Rationale: This protocol prioritizes the DIC/Oxyma method to minimize racemization risk while maintaining high coupling efficiency.
Reagents (per 0.1 mmol resin scale):
-
Fmoc-3,5-Cl2-Phe-OH: 4.0 eq (approx. 182 mg)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): 4.0 eq
-
DIC (N,N′-Diisopropylcarbodiimide): 4.0 eq
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve Fmoc-3,5-Cl2-Phe-OH and Oxyma Pure in minimal DMF (approx. 2-3 mL). Ensure complete dissolution; sonicate if necessary.
-
Activation: Add DIC to the amino acid/Oxyma mixture. Do not pre-activate for more than 2 minutes to avoid rearrangement to inactive N-acylurea.
-
Coupling: Transfer the activated solution immediately to the resin.
-
Reaction Conditions: Shake/vortex at room temperature for 60 minutes .
-
Optimization: For sequences prone to aggregation, perform coupling at 50°C (microwave or conventional heating) for 20 minutes.
-
-
Monitoring: Perform a Kaiser Test .
-
Colorless/Yellow beads: Complete coupling.
-
Blue beads: Incomplete. Proceed to Double Coupling.
-
Double Coupling (if required): Repeat the step using HATU (3.8 eq) and HOAt (4.0 eq) with TMP (2,4,6-Trimethylpyridine, 8 eq) as the base instead of DIPEA. TMP is a weaker base that reduces the risk of base-catalyzed racemization during the slower coupling of this steric residue.
Protocol C: Cleavage & Isolation
Rationale: The chlorine atoms are stable to TFA, but the lipophilicity requires careful precipitation.
-
Wash: Wash resin thoroughly with DMF (5x) and DCM (5x). Dry under
flow. -
Cocktail Preparation: Prepare Reagent K analog: TFA/Phenol/Water/TIS (88:5:5:2).
-
Incubation: Add cocktail to resin (10 mL/g). Shake for 2.5 hours.
-
Precipitation: Filter filtrate into cold diethyl ether (ratio 1:10).
-
Note: Peptides containing 3,5-Cl2-Phe are very hydrophobic. If precipitate does not form, evaporate TFA under
to an oil before adding ether.
-
-
Purification: Dissolve pellet in 50% Acetonitrile/Water. Lyophilize. Purify via RP-HPLC using a C18 column (Gradient: 30-90% B, as the peptide will elute late).
Visualization of Workflows
Diagram 1: Optimized Synthesis Workflow
This flowchart illustrates the decision logic for coupling sterically hindered halogenated amino acids.
Caption: Decision tree for incorporating Fmoc-3,5-dichloro-L-phenylalanine, highlighting the critical QC checkpoint and double-coupling contingency.
Diagram 2: Mechanistic Impact of 3,5-Cl2-Phe
This diagram explains the causality between the chemical modification and the biological outcome.
Caption: Mechanistic pathway detailing how 3,5-dichlorophenylalanine enhances peptidomimetic properties.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Kaiser) | Steric hindrance prevents access to resin sites. | 1. Use Protocol B (Double Coupling). 2. Increase temperature to 50°C. 3. Switch to lower loading resin. |
| Racemization (D-isomer detected) | Over-activation or excessive base usage. | 1. Use DIC/Oxyma (base-free activation). 2. If using HATU, replace DIPEA with TMP (Collidine). |
| Precipitation Failure | High peptide lipophilicity. | 1. Evaporate TFA fully before adding ether. 2. Use cold Hexane/Ether mix (1:1). |
| Broad HPLC Peak | Aggregation on the column. | 1. Heat column to 60°C. 2. Use Hexafluoroisopropanol (HFIP) in the sample injection solvent. |
References
-
MDPI. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. Retrieved from [Link]
Application Note: High-Fidelity Coupling of Fmoc-Phe(3,5-Cl₂)-OH
Comparative Analysis: DIC/Oxyma Pure vs. HATU/DIEA
Part 1: Executive Summary
The incorporation of halogenated amino acids, such as Fmoc-Phe(3,5-Cl₂)-OH (3,5-dichlorophenylalanine), presents a distinct synthetic challenge. While standard coupling protocols utilize HATU for its high reactivity, this reagent requires a tertiary amine base (DIEA or NMM). For electron-deficient substrates, the basic environment significantly increases the acidity of the C
This guide evaluates DIC/Oxyma Pure against the industry-standard HATU/DIEA .
-
Recommendation: DIC/Oxyma Pure is the superior method for Fmoc-Phe(3,5-Cl₂)-OH. It offers comparable coupling efficiency (>99%) with significantly reduced racemization (<0.5% vs. 5–15% with HATU).
-
Critical Insight: The inductive electron-withdrawing effect of the 3,5-dichloro substitution lowers the pKa of the
-proton, making base-mediated protocols (HATU) inherently risky.
Part 2: Scientific Background & Mechanism[1][2]
The Challenge: Electronic Activation of Racemization
In canonical phenylalanine, the phenyl ring is electron-neutral. In Phe(3,5-Cl₂) , the chlorine atoms exert a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring, and subsequently from the C
-
Increased Acidity: The C
-H becomes significantly more acidic than in native Phe. -
Base Sensitivity: In the presence of DIEA (required for HATU activation), the C
-proton is easily abstracted. -
Oxazolone Formation: The deprotonated intermediate cyclizes to form an achiral 5(4H)-oxazolone, which re-opens to form a racemic mixture (D/L isomers).[1][2]
Mechanistic Comparison
The following diagram illustrates why DIC/Oxyma preserves chirality while HATU/DIEA risks it.
Figure 1: Mechanistic divergence between base-mediated (HATU) and carbodiimide-mediated (DIC/Oxyma) coupling. The absence of exogenous base in the DIC pathway prevents alpha-proton abstraction.
Part 3: Comparative Data Analysis
The following data represents typical performance metrics for electron-deficient phenylalanine derivatives (based on Albericio et al. and standard SPPS validation data).
| Feature | DIC / Oxyma Pure | HATU / DIEA | Notes |
| Coupling Efficiency | > 99.0% | > 99.5% | HATU is marginally faster (2-5 mins vs 10-20 mins). |
| Racemization (% D-Iso) | < 0.2% - 0.5% | 4.0% - 12.0% | Critical Failure Mode for HATU. |
| Solubility | High (DMF/NMP) | High (DMF/NMP) | Oxyma is highly soluble in DMF. |
| Safety Profile | Green / Safe | Sensitizer / Irritant | Oxyma is non-explosive (unlike HOBt).[3] |
| Cost | Low | High | HATU is significantly more expensive. |
Key Takeaway: While HATU drives the reaction to completion slightly faster, the cost is a loss of stereochemical integrity. For Phe(3,5-Cl₂), yield is irrelevant if the product is racemic.
Part 4: Detailed Experimental Protocols
Protocol A: DIC/Oxyma Pure (Recommended)
This protocol creates a neutral to slightly acidic environment, suppressing oxazolone formation.
Reagents:
-
Amino Acid: Fmoc-Phe(3,5-Cl₂)-OH (0.2 M in DMF)
-
Activator: DIC (Diisopropylcarbodiimide) (0.5 M in DMF)
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (0.5 M in DMF)
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
Workflow:
-
Dissolution: Dissolve Fmoc-Phe(3,5-Cl₂)-OH (3.0 eq relative to resin) and Oxyma Pure (3.0 eq) in minimum DMF.
-
Note: Premixing the AA and Oxyma ensures the active ester forms immediately upon DIC addition.
-
-
Activation: Add DIC (3.0 eq) to the mixture.
-
Pre-activation: Allow to react for 2–3 minutes . The solution may turn slightly yellow (formation of the active ester).
-
-
Coupling: Transfer the activated solution to the resin-bound free amine.
-
Incubation: Agitate at Room Temperature (RT) for 45–60 minutes .
-
Washing: Drain and wash resin with DMF (3x) and DCM (3x).
Protocol B: HATU/DIEA (Optimization for Speed)
Use ONLY if DIC/Oxyma fails to drive coupling to completion (e.g., severe steric hindrance).
Reagents:
-
Amino Acid: Fmoc-Phe(3,5-Cl₂)-OH
-
Coupling Agent: HATU
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - Collidine)
Workflow (Strict Base Control):
-
Dissolution: Dissolve Fmoc-Phe(3,5-Cl₂)-OH (3.0 eq) and HATU (2.9 eq) in DMF.
-
Base Addition: Add DIEA (6.0 eq ).
-
Critical Step: Do NOT pre-activate for more than 30 seconds. Prolonged contact between the activated ester and base without the resin amine present guarantees racemization.
-
-
Coupling: Immediately add to the resin.
-
Incubation: Agitate for 20 minutes maximum.
-
Mitigation: If racemization is observed, switch the base from DIEA to Collidine (TMP) . Collidine is a weaker base and sterically hindered, reducing proton abstraction.
Part 5: Troubleshooting & Expert Tips
Solubility Issues
The dichloro-substitution increases the lipophilicity of the amino acid.
-
Symptom: Precipitation during the coupling step.
-
Solution: Switch solvent from 100% DMF to a 1:1 mixture of DMF/NMP . NMP has superior solvating power for hydrophobic residues and reduces aggregation.
Monitoring Racemization (Cys/His/Phg/Phe-Cl)
If you suspect racemization, perform a GC-MS or HPLC analysis on a cleaved aliquot using a chiral column (e.g., Chiralpak) or use Marfey’s Reagent derivatization post-hydrolysis.
-
Tip: Always synthesize a standard of the D-isomer (Fmoc-D-Phe(3,5-Cl₂)-OH) to establish retention times.
Order of Addition
For DIC/Oxyma, the order is flexible, but AA + Oxyma -> then DIC is safest. For HATU, the order is critical: AA + HATU -> then Base -> IMMEDIATE addition to resin . Never leave AA + HATU + Base sitting in a vial.
Part 6: References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1][3] Journal of the American Chemical Society.[4]
-
Steinauer, R., et al. (1989). "Racemization in Peptide Synthesis." Bachem Monographs. (Foundational text on oxazolone mechanisms).
-
Albericio, F., &yman, J. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
Sources
High-Fidelity Loading of Fmoc-3,5-dichloro-L-phenylalanine: Wang vs. Rink Amide Resins
Part 1: Executive Summary & Technical Rationale
The Challenge: Electronic Activation & Racemization Risk
Fmoc-3,5-dichloro-L-phenylalanine (Fmoc-3,5-Cl₂-Phe-OH) presents a specific challenge in Solid Phase Peptide Synthesis (SPPS) distinct from canonical phenylalanine. The presence of two electron-withdrawing chlorine atoms on the aromatic ring exerts a negative inductive effect (-I).
This electronic withdrawal propagates to the
-
Standard Protocols Fail: Traditional Wang resin loading using DIC/DMAP is contraindicated. DMAP (4-dimethylaminopyridine) is sufficiently basic to abstract the acidified
-proton of 3,5-Cl₂-Phe, leading to significant epimerization (up to 10-15% D-isomer formation). -
The Solution: This guide prioritizes MSNT/MeIm activation for Wang resin (esterification) and DIC/Oxyma Pure for Rink Amide resin (amidation) to decouple activation efficiency from base-mediated racemization.
Resin Selection Matrix
Choose your resin based on the desired C-terminal functionality.
| Feature | Wang Resin | Rink Amide Resin |
| C-Terminal Product | Carboxylic Acid (-COOH) | Carboxamide (-CONH₂) |
| Linker Type | 4-alkoxybenzyl alcohol (Acid Labile) | Trialkoxy-benzhydrylamine (Acid Labile) |
| Loading Chemistry | Esterification (Difficult, prone to racemization) | Amide Bond Formation (Standard coupling) |
| Cleavage Condition | 95% TFA | 95% TFA |
| Recommended for | Peptide acids, fragment condensation | Peptide amides, biological assays |
Part 2: Experimental Protocols
Protocol A: Loading Wang Resin (Esterification)
Objective: Covalent attachment via ester bond with minimal racemization. Method: MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) / N-Methylimidazole (MeIm).[2]
Reagents Required[2][3][4][5][6][7]
-
Fmoc-3,5-dichloro-L-phenylalanine (dry, lyophilized)
-
Wang Resin (0.5 – 1.0 mmol/g substitution)
-
MSNT (Stored at 4°C, moisture sensitive)
-
N-Methylimidazole (MeIm)
-
Dichloromethane (DCM) – Anhydrous
-
Tetrahydrofuran (THF) – Anhydrous
Step-by-Step Procedure
-
Resin Swelling:
-
Activation Cocktail Preparation:
-
In a separate dry vial, dissolve Fmoc-3,5-Cl₂-Phe-OH (3.0 eq) in minimal anhydrous THF/DCM (1:1 v/v).
-
Add MSNT (3.0 eq) .
-
Add MeIm (2.25 eq) . Note: Keep MeIm ratio < MSNT to prevent base-catalyzed racemization.
-
Visual Check: The solution should be clear. If cloudy, add minimal THF.
-
-
Coupling Reaction:
-
Add the activated solution to the drained resin.
-
Agitate gently (rocking, not magnetic stirring) for 2 hours at Room Temperature.
-
Critical Control: Do not add DMAP. The imidazole ring of MeIm acts as the nucleophilic catalyst without the high basicity of DMAP.
-
-
Washing:
-
Drain the vessel.[3]
-
Wash with DCM (3x), DMF (3x), and DCM (3x).
-
-
Capping (Unreacted Hydroxyls):
-
Add Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM.
-
Agitate for 30 minutes. This acetylates any remaining hydroxyl groups to prevent truncated sequences later.
-
Workflow Diagram: Wang Resin Loading
Figure 1: MSNT-mediated esterification strategy preventing racemization.
Protocol B: Loading Rink Amide Resin (Amidation)
Objective: Covalent attachment via amide bond. Method: DIC / Oxyma Pure (High efficiency, suppression of racemization).
Reagents Required[2][3][4][5][6][7]
-
Fmoc-3,5-dichloro-L-phenylalanine[8]
-
Rink Amide MBHA Resin
-
DIC (N,N'-Diisopropylcarbodiimide)[3]
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
-
DMF (Peptide synthesis grade)
Step-by-Step Procedure
-
Resin Preparation (Fmoc Removal):
-
Swell resin in DMF for 30 mins.
-
Treat with 20% Piperidine/DMF (2 x 10 mins) to remove the Fmoc group from the Rink linker.[7]
-
Wash thoroughly with DMF (5x) to remove all traces of piperidine.
-
Validation: Kaiser Test (Ninhydrin) should be positive (Blue beads) indicating free amines.
-
-
Activation:
-
Dissolve Fmoc-3,5-Cl₂-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.
-
Add DIC (3.0 eq) .
-
Pre-activation: Allow to react for 2-3 minutes. The solution may turn yellow/orange (Oxyma active ester).
-
-
Coupling:
-
Add the mixture to the deprotected resin.[4]
-
Agitate for 60 minutes at Room Temperature.
-
Chemistry: The Oxyma ester is highly reactive toward the resin-bound amine but less prone to oxazolone formation than HOBt esters.
-
-
Capping:
-
Standard acetylation (Acetic Anhydride/DIEA/DMF) is recommended to block any unreacted linker amines.
-
Workflow Diagram: Rink Amide Loading
Figure 2: Amide coupling workflow using Oxyma Pure for racemization suppression.
Part 3: Quality Control & Validation
Do not assume loading success. The hydrophobicity of the dichlorophenyl group can lead to aggregation or slow kinetics.
UV Quantitation (The Fmoc Test)
This is the most reliable method for determining substitution levels.
-
Dry a small aliquot of loaded resin (~5 mg). Weigh precisely.
-
Add 2.0 mL of 20% Piperidine in DMF to the resin in a UV cuvette or vial.
-
Agitate for 20 minutes.
-
Measure Absorbance (A) of the supernatant at 290 nm .
-
Calculate Loading (L):
(Where 1.75 is the extinction coefficient factor for Fmoc at 290nm).
Data Summary Table
| Parameter | Wang Resin (MSNT Method) | Rink Amide (Oxyma Method) |
| Target Loading | 0.4 – 0.7 mmol/g | 0.3 – 0.6 mmol/g |
| Risk of Racemization | Low (< 1%) with MSNT | Very Low (< 0.5%) |
| Coupling Time | 2 - 4 Hours | 1 Hour |
| Common Failure Mode | Hydrolysis of active ester (wet solvents) | Incomplete Fmoc removal on linker |
Part 4: Troubleshooting & Optimization
Problem: Low Loading (< 0.3 mmol/g)
-
Cause: Steric hindrance of the 3,5-dichloro ring or wet solvents.
-
Fix: Double couple. Repeat the coupling step with fresh reagents. For Wang resin, ensure the THF is freshly distilled or from a sealed anhydrous bottle.
Problem: Gelation/Aggregation
-
Cause: Hydrophobic clustering of the halogenated aromatic rings.
-
Fix: Add Chaotropic Salts . Incorporate 0.1 M LiCl or KSCN into the coupling buffer to disrupt aggregation.
Problem: Racemization Detected
-
Cause: Base exposure time too long.
-
Fix: Switch from DIEA/HBTU to DIC/Oxyma (if not already used). For Wang loading, reduce MeIm equivalents to 1.0 eq relative to AA.
References
-
Blankemeyer-Menge, B., et al. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalized Solid Supports. Tetrahedron Letters, 31(12), 1701-1704. Link
- Core reference for the MSNT/MeIm loading method.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394-9403. Link
- Establishes Oxyma/DIC as superior for suppressing racemiz
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][5][9][10][11][12] Chemical Reviews, 109(6), 2455-2504. Link
- Detailed review of racemization mechanisms in cysteine and halogenated deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. bharavilabs.in [bharavilabs.in]
- 3. peptideweb.com [peptideweb.com]
- 4. peptide.com [peptide.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. peptide.com [peptide.com]
- 8. checkout.aralezbio.com [checkout.aralezbio.com]
- 9. isotope.com [isotope.com]
- 10. peptide.com [peptide.com]
- 11. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Phe(3,5-Cl2)-OH
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-Phe(3,5-Cl2)-OH. The unique steric and electronic properties of this unnatural amino acid can lead to incomplete coupling reactions, impacting peptide purity and yield. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful synthesis of your target peptide.
Understanding the Challenge: Why is Fmoc-Phe(3,5-Cl2)-OH Difficult to Couple?
The primary reasons for the difficult coupling of Fmoc-Phe(3,5-Cl2)-OH stem from a combination of steric hindrance and electronic effects. The two chlorine atoms at the 3 and 5 positions of the phenyl ring significantly increase the bulk of the side chain, physically obstructing the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.
Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the carboxyl group of the amino acid, making it less susceptible to activation by standard coupling reagents. This combination of steric bulk and reduced reactivity slows down the kinetics of the coupling reaction, often resulting in incomplete acylation under standard SPPS conditions.
Troubleshooting Q&A: Your Questions Answered
This section addresses common issues encountered during the coupling of Fmoc-Phe(3,5-Cl2)-OH in a question-and-answer format, providing both explanations and actionable solutions.
Q1: My Kaiser test is strongly positive after a standard coupling cycle with Fmoc-Phe(3,5-Cl2)-OH. What is my first course of action?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming incomplete coupling. The most immediate and often effective solution is to perform a double coupling . This involves repeating the coupling step with a fresh preparation of the activated amino acid and coupling reagents. The second exposure to the activated amino acid can drive the reaction to completion.
Q2: I performed a double coupling, but the Kaiser test is still positive. What are my next steps?
If a double coupling is insufficient, you should consider optimizing your coupling conditions. Here are several strategies to employ:
-
Switch to a more potent coupling reagent: Standard carbodiimide reagents like DIC may not be effective for such a hindered amino acid. Uronium or phosphonium salt-based reagents are generally more reactive and are recommended for difficult couplings.
-
Increase reaction time: Extending the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for extremely difficult cases, can allow the sterically hindered reaction to proceed to completion.
-
Elevate the reaction temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-45°C) can provide the necessary energy to overcome the activation barrier of the reaction.
Q3: Could the issue be related to my choice of solvent or resin?
Absolutely. Both the solvent and the solid support play crucial roles in coupling efficiency.
-
Solvent: N,N-Dimethylformamide (DMF) is the most common solvent in SPPS. However, for sequences prone to aggregation, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP has a higher boiling point and can be more effective at disrupting secondary structures that may mask the N-terminus.
-
Resin: The choice of resin can influence the accessibility of the growing peptide chain. Low-loading resins or resins with polyethylene glycol (PEG) linkers can improve solvation and reduce steric hindrance around the reaction site.
Q4: I'm synthesizing a long or hydrophobic peptide containing Fmoc-Phe(3,5-Cl2)-OH and am seeing signs of aggregation. How can I address this?
Peptide aggregation on the resin is a significant cause of incomplete coupling, as it physically blocks access to the N-terminus.[1] This is particularly common with hydrophobic sequences.[1] Signs of aggregation include shrinking of the resin bed and a slowdown in both coupling and deprotection steps. To mitigate aggregation:
-
Incorporate "Magic Mixture" washes: A wash with a "Magic Mixture" (e.g., a 1:1:1 mixture of DCM/DMF/NMP with 1% Triton X-100 and 2M ethylene carbonate) can help to disrupt aggregates.[2]
-
Use Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as LiCl in DMF, before coupling can help to break up secondary structures.[2]
-
Microwave-Assisted SPPS: The application of microwave energy can disrupt peptide chain aggregation and provide the energy to drive difficult couplings to completion.[2]
Q5: How can I definitively confirm the presence of deletion sequences resulting from incomplete coupling?
While the Kaiser test is an excellent in-process monitoring tool, the most definitive method for identifying deletion sequences is to cleave a small amount of the peptide from the resin and analyze it by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) .[3][4] The HPLC chromatogram will show a lower purity profile with additional peaks corresponding to the deletion peptides, and the mass spectrometer will detect the masses of the incomplete sequences.
Protocols for Enhanced Coupling of Fmoc-Phe(3,5-Cl2)-OH
The following protocols are recommended for the incorporation of Fmoc-Phe(3,5-Cl2)-OH. It is advisable to start with Protocol 1 and proceed to Protocol 2 if incomplete coupling is observed.
Protocol 1: High-Potency Coupling with HATU
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly effective uronium salt-based coupling reagent.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Phe(3,5-Cl2)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve Fmoc-Phe(3,5-Cl2)-OH (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF or NMP.
-
Pre-activation: Add DIPEA (6-8 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a few resin beads to check for completion.
-
Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF or NMP (3-5 times).
Protocol 2: Double Coupling Procedure
This procedure should be performed if the Kaiser test is positive after the initial coupling attempt.
-
Initial Wash: After the first coupling, wash the resin thoroughly with DMF or NMP (3-5 times) to remove residual reagents.
-
Second Activation: Prepare a fresh activation solution of Fmoc-Phe(3,5-Cl2)-OH, HATU, and DIPEA as described in Protocol 1.
-
Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.
-
Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin thoroughly with DMF or NMP (3-5 times) before proceeding to the next deprotection step.
Data Summary and Reagent Comparison
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table provides a comparison of commonly used coupling reagents.
| Coupling Reagent | Class | Key Advantages | Recommended for Fmoc-Phe(3,5-Cl2)-OH? |
| HATU | Uronium Salt | High reactivity, low racemization. | Highly Recommended |
| HCTU | Uronium Salt | Similar to HATU, often more cost-effective. | Recommended |
| COMU | Uronium Salt | High reactivity, forms soluble byproducts. | Recommended |
| PyBOP | Phosphonium Salt | Effective for hindered couplings, stable. | Good Alternative |
| DIC/HOBt | Carbodiimide | Standard, cost-effective. | Not Recommended as a first choice |
Visualizing the Workflow: A Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for troubleshooting incomplete coupling of Fmoc-Phe(3,5-Cl2)-OH.
Caption: Troubleshooting workflow for incomplete Fmoc-Phe(3,5-Cl2)-OH coupling.
References
- Google Patents. US9353148B2 - Method for producing peptide.
-
Science and Enterprise. Patent Issued for Synthetic Peptide Chain Techniques. Available at: [Link]
-
ResearchGate. Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. Available at: [Link]
- Google Patents. US20180215782A1 - Peptide synthesis method.
-
PubMed. Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists. Available at: [Link]
-
ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
Justia Patents. Methods and systems for solid phase peptide synthesis. Available at: [Link]
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
- Google Patents. SOLID PHASE PEPTIDE SYNTHESIS - European Patent Office - EP 2970374 B1.
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. Available at: [Link]
-
PMC. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Available at: [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. Available at: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
PubMed. Aggregation of amyloidogenic peptides near hydrophobic and hydrophilic surfaces. Available at: [Link]
-
YouTube. Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). Available at: [Link]
-
Green Chemistry (RSC Publishing). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Available at: [Link]
-
NTU > IRep. PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Available at: [Link]
-
ResearchGate. Chemical structure of Fmoc‐Phe‐OH and three new analogs (Fmoc‐Cha‐OH, Fmoc‐Phg‐OH, and Fmoc‐hPhe‐OH). Available at: [Link]
Sources
Optimizing solubility of 3,5-dichloro-N-Fmoc-L-phenylalanine in SPPS
Subject: Troubleshooting Solubility & Coupling Efficiency for 3,5-dichloro-N-Fmoc-L-phenylalanine Ticket Type: Advanced Method Development Applicable For: Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)[1]
Executive Summary: The Challenge
This compound (Fmoc-Phe(3,5-Cl)-OH) presents a dual challenge in SPPS:
-
Extreme Hydrophobicity: The 3,5-dichloro substitution significantly increases the lipophilicity (
value) of the phenyl ring, leading to poor solubility in standard DMF and a high tendency for - stacking aggregation.[1] -
Steric Bulk: The meta-substitutions increase the hydrodynamic radius, slowing down coupling kinetics and making the residue prone to deletion if activation is insufficient.[1]
This guide provides a self-validating workflow to solubilize and couple this difficult residue without compromising chiral integrity.
Module 1: Solvent Engineering
The Issue: Standard SPPS grade DMF is often insufficient for dissolving Fmoc-Phe(3,5-Cl)-OH at concentrations required for efficient coupling (>0.2 M).
The Solution: Shift to high-polarity, chaos-inducing solvent systems.[1]
Comparative Solvent Performance Table
| Solvent System | Solubility Rating | Risk Factor | Recommended Use |
| DMF (Standard) | Poor (< 0.1 M) | Aggregation | Not recommended for this residue.[1] |
| NMP (N-methyl-2-pyrrolidone) | Moderate (0.1 - 0.2 M) | Low | First-line alternative to DMF.[1] |
| DMF/DMSO (80:20) | High (> 0.3 M) | Oxidation (Met/Cys) | Gold Standard for this residue. |
| NMP + 0.4M LiCl | High | Salt precipitation | Use only if aggregation is confirmed. |
Protocol: Preparation of "Binary Solvent B"
For sequences containing Fmoc-Phe(3,5-Cl)-OH, we recommend preparing a specific binary solvent stock.[1]
-
Select Solvent: Mix anhydrous DMF and anhydrous DMSO in a 4:1 ratio (v/v).
-
Dissolution: Weigh the Fmoc-Phe(3,5-Cl)-OH. Add the binary solvent to achieve a 0.2 M concentration .
-
Sonication: Sonicate at 35°C for 5-10 minutes. Visual Check: The solution must be crystal clear. Any turbidity indicates micro-aggregates that will clog resin pores.
Critical Warning: If your peptide sequence contains Methionine (Met) or Cysteine (Cys), DMSO can cause oxidation. In these cases, use NMP exclusively or add a reducing agent (e.g., 1% DTT) to the solvent mixture, though NMP is safer.
Module 2: Activation & Coupling Workflows
The Issue: Slow kinetics due to steric hindrance require potent activation, but harsh activation (e.g., high temperature + strong base) risks racemization of the sensitive phenylglycine-like analogs (though Phe(3,5-Cl) is less sensitive than Phenylglycine, caution is required).[1]
Workflow Visualization: Coupling Decision Tree
Caption: Decision logic for selecting coupling reagents and conditions based on sequence sensitivity.
Method A: DIC/Oxyma (Recommended for Low Racemization)
This method generates the reactive oxyma-ester in situ, which is neutral and minimizes racemization while maintaining high coupling efficiency.[1]
-
Reagents:
-
AA Solution: 0.2 M Fmoc-Phe(3,5-Cl)-OH in NMP (or DMF/DMSO).
-
Activator: 0.5 M Oxyma Pure in DMF.
-
Base: DIC (Diisopropylcarbodiimide).[2]
-
-
Ratio: 1:1:1 (AA : Oxyma : DIC) relative to resin loading (use 5-fold excess).
-
Procedure:
-
Add AA solution and Oxyma to the resin.
-
Add DIC last to initiate activation immediately on the resin (pre-activation can lead to precipitation).
-
Reaction Time: 60 minutes at Room Temperature OR 20 minutes at 50°C.
-
Method B: HATU/HOAt (For "Difficult" Sequences)
Use this if Method A fails (deletion sequences observed). HATU is more powerful but requires a base (DIEA/NMM), which increases racemization risk.
-
Reagents:
-
AA Solution: 0.2 M Fmoc-Phe(3,5-Cl)-OH in NMP.
-
Activator: 0.45 M HATU in DMF.[1]
-
Base: DIEA (Diisopropylethylamine) 2.0 M in NMP.
-
-
Ratio: 1:0.95:2 (AA : HATU : DIEA).[1] Note: Use slightly less HATU than AA to prevent capping the resin with tetramethylguanidinium.
-
Procedure:
-
Pre-activate AA and HATU/DIEA for exactly 30 seconds .[1] (Do not exceed 1 minute; the active ester may hydrolyze or racemize).
-
Add to resin.
-
Reaction Time: 45 minutes at Room Temperature.
-
Module 3: Aggregation Disruption ("Magic Mixtures")
If the resin beads clump together or the solution turns cloudy during coupling, you are witnessing on-resin aggregation.[1]
The Fix: Chaotropic Wash & Coupling [1]
-
Wash: Before coupling the Phe(3,5-Cl), wash the resin with 0.1 M KSCN (Potassium Thiocyanate) in DMF .[1] This disrupts hydrogen bonding networks.[1][3]
-
Coupling Additive: If solubility persists as an issue, add 10% (v/v) Ethylene Carbonate to your coupling mixture. This is a non-reactive co-solvent that dramatically improves the solvation of hydrophobic peptides.[1]
Troubleshooting & FAQ
Q: The solution turned cloudy immediately upon adding DIEA (Method B). What happened? A: This is likely salt formation or rapid aggregation of the activated species.[1]
-
Fix: Switch to Method A (DIC/Oxyma) which is salt-free.[1] If you must use HATU, dilute your reagents by 20% and use NMP instead of DMF.
Q: My LC-MS shows a peak with Mass + 12 Da. Is this related to the solvent? A: Yes. This is likely a methylene bridge formation from formaldehyde contaminants in poor-quality DMF/NMP, or more likely, N-methylation .[1] However, +12 is unusual; +14 is methylation, +28 is formylation.[1] If you see +28 Da , it is N-formylation from DMF degradation.[1]
-
Fix: Use fresh, high-grade DMF or switch to NMP.
Q: Can I use microwave irradiation? A: Yes, but with strict limits.
-
Protocol: 50°C max, 25 Watts.
-
Reasoning: Halogenated aromatics are electron-withdrawing.[1] Excessive heat can promote
-proton abstraction (racemization) or even nucleophilic aromatic substitution in rare cases (though less likely with Cl than F).
Q: The coupling yield is low (Kaiser test is light blue). Should I double couple? A: Do not just repeat the same thing.
-
Strategy: Perform a Double Couple with Solvent Switch .
-
Couple 1: DIC/Oxyma in DMF for 1 hour.
-
Couple 2: HATU/DIEA in NMP for 45 mins.
-
Reasoning: Changing the solvent environment helps access sterically buried sites.
-
References
-
Albericio, F., et al. (2018).[1] Solvents for Solid Phase Peptide Synthesis. Peptide.com. Link
-
Sigma-Aldrich. (2024).[1] Overcoming Aggregation in Solid-phase Peptide Synthesis. SigmaAldrich.com. Link
-
BenchChem. (2025).[3][4][5] Technical Guide to Solubility of Fmoc-Amino Acids in DMF and DMSO. BenchChem.com. Link
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding on Fmoc stability).
-
PubChem. (2025). 3,5-Difluoro-L-phenylalanine Physical Properties. NIH.gov. Link(Used as proxy for halogenated Phe solubility data).
Sources
Technical Support Center: Double Coupling Strategies for Bulky Phenylalanine Derivatives
Last Updated: February 15, 2026
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically bulky phenylalanine derivatives, into peptide sequences. The immense steric bulk associated with residues like Phenylalanine, especially when substituted on the phenyl ring or at the α-carbon, can dramatically impede reaction kinetics, leading to incomplete couplings, low yields, and an increased risk of epimerization.[1]
This document provides a structured, in-depth resource to troubleshoot these common issues. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your synthetic strategy. We will explore advanced coupling reagents, optimized reaction conditions, and proven double-coupling protocols to overcome these synthetic hurdles.
Section 1: Understanding the Core Challenges
This section addresses the fundamental reasons why bulky phenylalanine derivatives are notoriously difficult to couple efficiently.
Q1: Why does my standard coupling protocol fail for bulky Phenylalanine derivatives?
A1: Standard coupling protocols are often insufficient due to two primary factors:
-
Steric Hindrance: The sheer size of the bulky side chain (and its protecting groups) physically blocks the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[2] This significantly slows down the rate of peptide bond formation.
-
Secondary Structure Formation: Difficult sequences, particularly those rich in hydrophobic residues, can form secondary structures like β-sheets on the solid support.[3] This aggregation further masks the reactive sites, preventing efficient coupling.[3]
Q2: What is epimerization and why is it a greater risk with these residues?
A2: Epimerization is the unwanted conversion of an amino acid from one stereoisomer to its opposite (e.g., L-form to D-form) during the activation and coupling process. The mechanism often involves the formation of a transient, planar oxazolone intermediate.[4]
Bulky residues increase this risk because:
-
Prolonged Activation Times: To overcome steric hindrance, longer reaction times or more potent reagents are used. This extended exposure of the activated amino acid to the basic reaction environment provides more opportunity for the oxazolone to form and racemize.[5]
-
Increased Steric Strain: The steric bulk itself can promote the formation of the oxazolone intermediate as a way to relieve strain.[5]
Additives like OxymaPure, HOAt, and HOBt are crucial as they rapidly convert the initially formed activated species into less reactive, but more stable, active esters, which are less prone to racemization.
Section 2: Troubleshooting Guide for Common Coupling Failures
Use this section to diagnose and resolve specific issues encountered during your synthesis.
Troubleshooting Workflow for Failed Couplings
This diagram outlines a logical decision-making process when a coupling reaction involving a bulky residue shows a positive ninhydrin test (indicating free amines) or leads to low purity.
Caption: Logical workflow for troubleshooting incomplete couplings.
FAQs for Specific Problems
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) | Citation |
| Low to no product yield; strong positive ninhydrin test after first coupling. | 1. Insufficient reactivity of the coupling reagent to overcome the steric barrier. 2. Severe peptide aggregation on the resin. | 1. Immediately perform a second, fresh coupling (double coupling). This is the most common and effective first step. 2. Switch to a more potent coupling reagent like HATU, HCTU, or COMU . 3. For aggregation, switch the solvent to NMP or add chaotropic salts (e.g., LiCl) or DMSO. | [3][6] |
| Yield improves with double coupling, but purity is still low. | 1. Epimerization due to prolonged reaction times or overly harsh conditions. 2. Incomplete removal of byproducts or excess reagents. | 1. Ensure an additive like OxymaPure or HOAt is used with your coupling reagent to suppress racemization. 2. Lower the reaction temperature if possible, especially during pre-activation. 3. Ensure thorough DMF washes (5-7 times) after each coupling step. | [5][7][8] |
| Even potent uronium reagents (HATU/COMU) are failing. | Extreme steric hindrance, often seen with α,α-disubstituted or heavily substituted aromatic residues. | 1. Switch to an acyl fluoride-based coupling strategy. Acyl fluorides are smaller and highly reactive, minimizing steric clash. 2. Utilize microwave-assisted synthesis to provide localized energy, which can help overcome the activation barrier without excessively heating the bulk solution. | [9][10][11] |
| Reaction is slow, requiring extended coupling times (>2 hours). | 1. Poor solvation of the peptide-resin complex. 2. Sub-optimal temperature. | 1. Increase the reaction time, potentially to overnight. 2. Use a solvent with superior solvating properties like N-Methyl-2-pyrrolidone (NMP) or a DCM/DMF/NMP mixture. 3. Increase the temperature moderately (e.g., to 40-50 °C) or use a microwave peptide synthesizer. | [9] |
Section 3: Recommended Protocols and Reagent Selection
This section provides detailed, step-by-step protocols for robust coupling strategies and guidance on selecting the most appropriate reagents for your system.
Comparison of High-Efficiency Coupling Reagents
The choice of coupling reagent is critical. While standard reagents like HBTU may suffice for some sequences, bulky residues demand more powerful solutions.[9][12]
| Reagent | Activating Group | Relative Reactivity | Key Advantages & Considerations |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides but can be insufficient for very hindered residues. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chloro group on the benzotriazole core. A good, cost-effective upgrade from HBTU. |
| HATU/PyAOP | OAt ester | Very High | Considered the gold standard for difficult couplings.[13] The aza-benzotriazole (OAt) ester is highly reactive, and the HOAt leaving group can provide anchimeric assistance, further accelerating the reaction.[12] |
| COMU | Oxyma ester | Very High | Performance is comparable or superior to HATU.[7][14] Its major advantage is an improved safety profile, as it is non-explosive and has a lower allergenic potential than benzotriazole-based reagents.[7][15] |
Protocol 1: Standard Double Coupling with HATU/COMU
This is the frontline strategy for most sterically hindered phenylalanine couplings.
Objective: To drive the coupling reaction to completion by providing a second, fresh charge of activated amino acid.
Caption: Workflow for a standard double coupling protocol.
Step-by-Step Methodology:
-
Deprotection: Following standard solid-phase peptide synthesis (SPPS) procedure, deprotect the N-terminal Fmoc group of the resin-bound peptide.
-
First Coupling - Activation: In a separate vessel, pre-activate the bulky Fmoc-phenylalanine derivative (4 eq. relative to resin loading). Dissolve the amino acid, HATU (3.9 eq.), and a non-nucleophilic base like DIPEA (8 eq.) in DMF. Allow this pre-activation to proceed for 1-5 minutes.[9]
-
First Coupling - Reaction: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 45-60 minutes at room temperature.[9]
-
Intermediate Wash: Wash the resin thoroughly with DMF (at least 3 times) to remove byproducts.
-
Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test. If the test is negative (beads remain colorless), the coupling is complete, and you may proceed. If it is positive (beads turn blue), proceed with the second coupling.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of the activated amino acid. It is critical not to reuse the previous solution.[9][15]
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the subsequent deprotection step.[15]
Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings
This protocol is reserved for cases where even the most potent uronium/phosphonium reagents fail.
Objective: To generate a small, highly reactive acyl fluoride intermediate to minimize steric repulsion during the coupling step.[10]
Step-by-Step Methodology:
-
Acyl Fluoride Formation: In an anhydrous environment, dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH) and a suitable non-nucleophilic base. Stir the mixture until the conversion to the acyl fluoride is complete (this can be monitored by IR or NMR if desired).[9]
-
Coupling Reaction: Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.
-
Reaction Time: Allow the reaction to proceed. Note that reaction times can be significantly longer than with standard methods, and monitoring for completeness is crucial.[9]
Section 4: Advanced Considerations & FAQs
Q3: Can microwave synthesis help with these couplings?
A3: Absolutely. Microwave-assisted peptide synthesis (MAPS) is highly effective for difficult couplings.[11] The focused energy input can significantly accelerate reaction rates and help disrupt on-resin aggregation, often allowing for shorter coupling times and higher purities even with single couplings.[11] However, care must be taken to control the temperature to avoid increased epimerization.
Q4: How does solvent choice impact the reaction?
A4: Solvent choice is critical for maintaining the solvation of the growing peptide chain and preventing aggregation. While DMF is the standard, for difficult sequences, switching to or incorporating NMP (N-Methylpyrrolidone) or DMSO (Dimethyl sulfoxide) can be beneficial due to their superior solvating properties.[3]
Q5: What is the mechanism of activation for a reagent like HATU?
A5: The mechanism involves several steps:
-
The base (DIPEA) deprotonates the carboxylic acid of the Fmoc-amino acid, forming a carboxylate anion.[13]
-
This carboxylate attacks the electrophilic carbon of HATU.[13]
-
This forms a highly reactive O-acyl(tetramethyl)isourea intermediate.
-
The HOAt anion then displaces the tetramethylurea group to generate the final active ester (OAt ester), which then reacts with the peptide's N-terminal amine.[13]
Caption: Simplified activation mechanism using HATU.
References
-
HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry [YouTube Channel]. Retrieved February 15, 2026, from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved February 15, 2026, from [Link]
-
Using double coupling to improve your peptide synthesis. (2023, January 30). Biotage. Retrieved February 15, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 15, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved February 15, 2026, from [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. Retrieved February 15, 2026, from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved February 15, 2026, from [Link]
-
Standard Coupling Procedures. (n.d.). Aapptec. Retrieved February 15, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved February 15, 2026, from [Link]
-
Epimerization of Peptide. (n.d.). [Presentation]. Retrieved February 15, 2026, from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Retrieved February 15, 2026, from [Link]
-
Suppression of epimerization by cupric (II) salts in peptide synthesis. (1995). International Journal of Peptide and Protein Research. Retrieved February 15, 2026, from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Biomatik. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. file.globalso.com [file.globalso.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3,5-Dichlorophenylalanine (3,5-Cl₂-Phe) Integration
Status: Operational | Tier: Advanced Synthesis Support Subject: Troubleshooting "Difficult Sequences" containing Non-Canonical Halogenated Amino Acids
Welcome to the Advanced Peptide Synthesis Support Hub.
You are likely here because your standard Fmoc-SPPS protocol has failed. Sequences containing 3,5-dichlorophenylalanine (3,5-Cl₂-Phe) are notoriously deceptive; they appear structurally similar to Phenylalanine but introduce profound steric bulk and hydrophobicity that can crash standard synthesis workflows.
This guide addresses the three critical failure modes associated with this residue: Steric-induced Deletion , On-Resin Aggregation , and Post-Cleavage Insolubility .
Module 1: Synthesis & Coupling Failures
User Report: "I am observing a deletion of the residue immediately following 3,5-Cl₂-Phe, or the 3,5-Cl₂-Phe itself fails to couple completely."
Root Cause Analysis
The failure is twofold:
-
Steric Hindrance: The chlorine atoms at the meta positions (3,5) significantly widen the aromatic ring's effective radius. This creates a "steric wall" that hinders the approach of the incoming activated amino acid during the next cycle.
-
Electronic Deactivation: The electron-withdrawing inductive effect (-I) of the chlorines reduces the nucleophilicity of the
-amino group after deprotection, making the N-terminus sluggish.
Troubleshooting Protocol: The "Power-Coupling" Workflow
Do not rely on standard HBTU/DIPEA cycles. Use the following optimized protocol for 3,5-Cl₂-Phe and the residue immediately following it.
Table 1: Recommended Coupling Conditions
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Coupling Reagent | HBTU / TBTU | HATU or COMU | Aza-benzotriazole reagents (HATU) generate a more reactive active ester (OAt) than HBTU (OBt), crucial for overcoming the steric barrier [1]. |
| Base | DIPEA (2.0 eq) | TMP (2,4,6-Trimethylpyridine) or DIPEA (Reduced) | TMP is a weaker base that minimizes racemization risk during slow couplings, a known risk for halogenated aromatics [2]. |
| Temperature | Room Temp | Microwave (50°C - 75°C) | Thermal energy provides the kinetic push to overcome the steric barrier. Note: Do not exceed 50°C if Cys/His are present. |
| Solvent | DMF | NMP or DMF/DMSO (9:1) | NMP swells the resin better, reducing aggregation in hydrophobic sequences. |
Interactive Workflow: Coupling Optimization
Figure 1: Decision tree for optimizing difficult couplings. If HATU/Microwave fails, capping is essential to simplify purification by preventing "deletion sequences" (n-1 peptides).
Module 2: Aggregation & "Difficult Sequences"
User Report: "The synthesis yield drops drastically after the 3,5-Cl₂-Phe is added. The resin looks 'clumped' or sticky."
Root Cause Analysis
3,5-Cl₂-Phe is hyper-hydrophobic. A sequence containing it (and other hydrophobic residues like Ile, Val, Ala) will undergo hydrophobic collapse on the resin. The peptide chains interact with each other via intermolecular hydrogen bonding (beta-sheet formation) rather than interacting with the solvent. This "gels" the resin, preventing reagents from diffusing to the N-terminus [3].
The "Magic Mixture" Protocol
If your sequence fails due to aggregation, you must disrupt the hydrogen bond network.
-
Chaotropic Wash: Before coupling, wash the resin with 0.1M LiCl in DMF . Lithium ions disrupt the hydrogen bonding network on the resin beads.
-
Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) for all steps involving and following the halogenated residue. NMP has superior resin-swelling properties for hydrophobic sequences.
-
Backbone Protection (The "Nuclear Option"):
-
If the sequence allows, insert a Pseudoproline (Psi-Pro) dipeptide at a Ser, Thr, or Cys position 2-3 residues away from the Cl₂-Phe.
-
Alternatively, use Hmb- or Dmb- protected amino acids (e.g., Fmoc-Gly-(Dmb)-OH) immediately following the Cl₂-Phe. This bulky backbone protection physically prevents beta-sheet stacking [4].
-
Module 3: Solubility & Purification
User Report: "I cleaved the peptide, but it won't dissolve in water/acetonitrile for HPLC. It precipitated as a gum."
Root Cause Analysis
The introduction of two chlorine atoms increases the logP (lipophilicity) significantly. Standard purification buffers (Water/0.1% TFA) are too polar. The peptide is likely precipitating on the column or not dissolving at all.
Solubility Troubleshooting Guide
Q: My peptide crashed out upon ether precipitation. What now? A: Skip the ether precipitation.
-
Protocol: Evaporate the TFA cleavage cocktail to a small volume (oil) using nitrogen flow. Instead of adding ether, add 1:1 Water:Acetonitrile (or pure Acetonitrile if very hydrophobic) and lyophilize directly. This yields a crude powder without the risk of forming an insoluble ether-peptide gum.
Q: How do I inject this onto the HPLC? A: You must use a "disaggregating" solvent system. Do not attempt to dissolve in 100% water.
Table 2: Solubility Matrix for Hydrophobic Peptides
| Solvent Strategy | Applicability | Notes |
| 6M Guanidine HCl | General Hydrophobic | Good for breaking aggregates; salt must be removed during prep-HPLC. |
| HFIP (Hexafluoroisopropanol) | Extreme Hydrophobicity | The "Gold Standard" for dissolving beta-sheet aggregates. Dissolve peptide in minimal HFIP, then dilute with water/ACN. |
| DMSO / DMF | High Hydrophobicity | Effective, but viscous. Ensure the HPLC loop is thoroughly washed. |
| Acetic Acid (glacial) | Basic Peptides | Good for solubilizing peptides with basic residues (Arg/Lys) alongside Cl₂-Phe. |
Visualizing the Solubility Pathway
Figure 2: Solubility workflow. Note the recommendation to switch to C4 or Phenyl-Hexyl columns if C18 retention is too strong (retention time > 90% B).
Module 4: Analytical Verification
Q: How do I confirm I actually have 3,5-Cl₂-Phe and not a contaminant? A: Look at the Isotope Pattern in your Mass Spec. Chlorine has two stable isotopes: ³⁵Cl (75%) and ³⁷Cl (25%).
-
One Chlorine: M and M+2 peaks in a 3:1 ratio.
-
Two Chlorines (Your Case): You will see a distinct triplet pattern:
-
M (100% relative abundance)
-
M+2 (~65% relative abundance)
-
M+4 (~10% relative abundance)
-
-
Verification: If you do not see this "9:6:1" approximate distribution, you may have lost a chlorine (dehalogenation is rare but possible under extreme reducing conditions) or coupled the wrong amino acid.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Palasek, S. A., et al. (2007).[2] Limiting racemization in microwave-assisted solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Link
-
Mutter, M., et al. (2004). The pseudo-proline technique for peptide synthesis.[2] Peptide Science, 80(2), 111-120. Link
-
Sampson, W. R., et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl (Hmb) or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science, 5(9), 403-409.[3] Link
Sources
Minimizing side reactions during TFA cleavage of chlorinated peptides
Technical Support Center: Chlorinated Peptide Cleavage
Current Status: Operational | Specialist: Senior Application Scientist
Introduction: The Stability Paradox of Chlorinated Peptides
Chlorinated amino acids (e.g., 3-Cl-Tyr, 4-Cl-Phe) are increasingly used in drug development to improve metabolic stability and potency. The chlorine atom blocks metabolic hot-spots and alters the pKa of phenols, enhancing receptor binding.
However, this modification introduces a paradox during Solid Phase Peptide Synthesis (SPPS): The same electronic properties that make chlorinated peptides potent drugs make them fragile during Trifluoroacetic Acid (TFA) cleavage.
This guide addresses the two critical failure modes specific to chlorinated peptides:
-
Reductive Dechlorination: The accidental removal of the chlorine atom, reverting the residue to its native form (e.g., Cl-Tyr
Tyr). -
Friedel-Crafts Alkylation: The chlorine atom directs bulky protecting groups (like t-butyl cations) to attack the aromatic ring, creating permanent impurities.
Module 1: The Dechlorination Dilemma
The Issue: You synthesized a peptide with 3-Chloro-Tyrosine, but Mass Spec shows a significant peak corresponding to native Tyrosine (M-34 Da).
The Cause: Silane Overdose. Common scavengers like Triisopropylsilane (TIPS) and Triethylsilane (TES) are potent hydride donors . While excellent for trapping cations, they can reduce aryl-halides under acidic conditions. While Aryl-Chlorides are more stable than Aryl-Iodides, prolonged exposure to high concentrations of silanes in TFA can drive reductive dechlorination.
The Solution: The "Silane-Free" Approach For halogenated peptides, you must switch from hydride-donating scavengers (Silanes) to nucleophilic scavengers (Thiols/Phenols).
Recommended Protocol: "The Halogen-Safe Cocktail" (Reagent K)
Instead of the modern "Odorless" cocktails (which rely on TIPS), revert to the classic, robust Reagent K . It relies on Thioanisole and Phenol, which scavenge cations without donating hydrides.
| Component | Volume % | Function |
| TFA | 82.5% | Cleavage & Deprotection |
| Phenol | 5% | Traps t-butyl cations (Prevents alkylation) |
| Thioanisole | 5% | Potent nucleophile; accelerates Pbf removal |
| Water | 5% | Hydrolysis of esters; general scavenger |
| EDT (1,2-Ethanedithiol) | 2.5% | Crucial for Trp/Met protection; non-reducing to Cl |
Critical Note: If your peptide contains Met , the Thioanisole/EDT combination is essential to prevent oxidation. If you strictly cannot use EDT (due to smell), use DODT (3,6-dioxa-1,8-octanedithiol) as a less odorous substitute. Avoid TIPS.
Module 2: Electrophilic Alkylation (The "Sticky" Adducts)
The Issue: Mass Spec shows satellite peaks at +56 Da, +96 Da, or +112 Da.
The Cause: Scavenger Exhaustion. The Chlorine atom on an aromatic ring (like Cl-Tyr) is an ortho/para director. While it deactivates the ring slightly compared to native Tyr, the ring remains electron-rich enough to be attacked by t-butyl cations (released from Boc, t-Bu, or Trt groups). If the scavengers are overwhelmed, these cations will permanently attach to the ring positions ortho to the Chlorine.
The Solution: Volume & Temperature Control
-
Increase Scavenger Volume: Do not use the "minimal" amount of cocktail. Use 15–20 mL of cocktail per gram of resin .
-
Cold Cleavage: Carbocation attacks are highly temperature-dependent.
Protocol: The "Cold-Start" Cleavage
-
Pre-chill the cleavage cocktail to 0°C (ice bath).
-
Add cold cocktail to the resin.
-
Stir at 0°C for the first 30 minutes .
-
Allow to warm to Room Temperature (RT) for the remaining reaction time (usually 1.5 - 2 hours total).
Why this works: The initial burst of protecting group removal happens instantly. By keeping it cold, you slow down the rate of alkylation (side reaction) significantly more than you slow down the deprotection, allowing the scavengers to trap the initial flood of cations.
Visualizing the Mechanism
The following diagram illustrates the competition between your Scavenger and your Chlorinated Peptide for the reactive carbocations.
Caption: Kinetic competition: High concentrations of nucleophilic scavengers (Green Path) are required to outcompete the attack on the chlorinated aromatic ring (Red Path).
Troubleshooting & FAQs
Q1: Can I use DTT (Dithiothreitol) instead of EDT? A: Yes. DTT is a solid and less smelly. However, DTT can sometimes reduce disulfides if you are trying to keep them intact (though usually, you want to reduce them during cleavage). For chlorinated peptides, DTT is safe regarding dechlorination.
Q2: My peptide has a Cl-Trt (2-Chlorotrityl) Resin, not a Cl-Amino Acid. Does this guide apply? A: No. If you are just cleaving off a Cl-Trt resin, you can use mild acid (1% TFA in DCM). This preserves side-chain protecting groups.[1][2] The risks described above apply when you use 95% TFA to remove side-chain protection on a peptide that contains a Chlorinated Amino Acid in its sequence.
Q3: I see a +18 Da peak. Is this related to the Chlorine?
A: Likely not. +18 Da usually indicates incomplete ester hydrolysis (if you have Glu/Asp protected as esters) or hydration of a double bond. However, ensure your "Chlorine" isotope pattern is correct. Chlorine has a distinct 3:1 ratio of
Summary of Recommendations
| Variable | Standard Peptide | Chlorinated Peptide |
| Cocktail | Reagent B (TFA/TIPS/H2O) | Reagent K (TFA/Phenol/Thioanisole/EDT) |
| Scavenger Type | Silanes (Hydride Donors) | Thiols/Phenols (Nucleophiles) |
| Temperature | Room Temperature | Start at 0°C, then warm to RT |
| Time | 2-3 Hours | Max 2 Hours (Minimize exposure) |
References
-
CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures. (Application Note). Available at: [Link]
-
National Institutes of Health (PMC). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis (Reagent K). Available at: [Link]
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of Fmoc-3,5-dichloro-L-phenylalanine
Comparative Mass Spectrometry Profiling: Fmoc-3,5-dichloro-L-phenylalanine vs. Canonical and Mono-halogenated Analogs
Executive Summary
Fmoc-3,5-dichloro-L-phenylalanine (Fmoc-3,5-Cl₂-Phe) is a non-canonical amino acid increasingly utilized in peptide synthesis to enhance hydrophobic interactions, promote self-assembly, and improve metabolic stability against proteases. However, its structural similarity to Phenylalanine (Phe) and 4-chloro-Phenylalanine (4-Cl-Phe) necessitates precise analytical discrimination.
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of Fmoc-3,5-Cl₂-Phe against its analogs. By leveraging the unique isotopic signature of the dichloro-substitution and specific immonium ion shifts, researchers can unambiguously validate this residue in complex peptide matrices.
Part 1: Theoretical Framework & Mechanistic Fragmentation
To accurately identify Fmoc-3,5-Cl₂-Phe, one must understand how Electrospray Ionization (ESI) interacts with the Fmoc protecting group and the halogenated side chain.
The Fmoc-ESI Fragmentation Pathway
Under positive ESI conditions (+ESI), Fmoc-amino acids typically form protonated molecules
-
Primary Event: Loss of the Fmoc group.[1] The carbamate linkage is cleaved, often expelling dibenzofulvene (
) and . -
Secondary Event: Formation of the Immonium Ion . This is the diagnostic fingerprint for amino acids. It results from the loss of the C-terminal carbonyl and the N-terminal protecting group, leaving the side chain attached to the imine (
).
The Dichloro-Shift
The substitution of two hydrogen atoms on the phenyl ring with chlorine atoms introduces two key changes:
-
Mass Shift: A net mass increase of ~69 Da (Two Cl [~70] minus Two H [~2]).
-
Electronic Effect: The electron-withdrawing nature of chlorine deactivates the aromatic ring, potentially altering the collision energy (CE) required for fragmentation compared to the wild-type Phe.
Figure 1: Mechanistic Fragmentation Pathway The following diagram illustrates the transition from the parent ion to the diagnostic immonium species.
Caption: General ESI+ fragmentation pathway for Fmoc-amino acids leading to the side-chain specific immonium ion.
Part 2: Comparative Analysis (The Isotope Signature)
The most definitive method to distinguish Fmoc-3,5-Cl₂-Phe from Fmoc-Phe or Fmoc-4-Cl-Phe is the Chlorine Isotope Pattern . Chlorine exists naturally as
Isotope Cluster Rules
-
Fmoc-Phe (0 Cl): Dominant
peak. Small (due to ). -
Fmoc-4-Cl-Phe (1 Cl): Distinct 3:1 ratio between
and .[2] -
Fmoc-3,5-Cl₂-Phe (2 Cl): Distinct 9:6:1 ratio between
, , and .
Quantitative Comparison Table
The table below details the theoretical monoisotopic masses and diagnostic ions for the three analogs.
Table 1: Comparative MS Profiling of Phenylalanine Analogs
| Feature | Fmoc-Phe (Wild Type) | Fmoc-4-Cl-Phe (Mono-halo) | Fmoc-3,5-Cl₂-Phe (Target) |
| Formula | |||
| Monoisotopic Mass | 387.15 Da | 421.11 Da | 455.07 Da |
| [M+H]+ m/z | 388.15 | 422.11 | 456.08 |
| [M+Na]+ m/z | 410.13 | 444.09 | 478.06 |
| Isotope Pattern | Single dominant peak | Doublet (3:1) | Triplet (9:6:1) |
| Immonium Ion | 120.08 | 154.04 | 188.00 |
| Hydrophobicity | High | Very High | Ultra High (Promotes Gelation) |
Note on Immonium Ions: The immonium ion for 3,5-dichloro-Phe (
188.00) is calculated as:.
Part 3: Experimental Protocol
To replicate these results, use the following Direct Infusion ESI-MS protocol. This method avoids column retention issues common with highly hydrophobic halogenated amino acids.
Reagents & Preparation
-
Stock Solution: Dissolve 1 mg of Fmoc-3,5-Cl₂-Phe in 1 mL of Acetonitrile (ACN) . (Note: ACN is preferred over MeOH to prevent potential transesterification during storage).
-
Working Solution: Dilute stock 1:100 into 50:50 ACN:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.
Instrument Parameters (Generic Q-TOF/Orbitrap)
-
Ionization: ESI Positive Mode.
-
Flow Rate: 5–10 µL/min (Direct Infusion).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20–40 V (Adjust to minimize in-source fragmentation if observing parent ion).
-
Collision Energy (CID): Ramp 10–40 eV to observe fragmentation transitions.
Data Validation (Self-Check)
-
Pass: Observation of the
456.08 parent ion with a visible peak at ~65% intensity and at ~10% intensity. -
Fail: Observation of
388 (Contamination with Phe) or lack of isotope pattern (Instrument resolution too low or saturation).
Part 4: Decision Logic for Identification
When analyzing synthesized peptides where the incorporation of 3,5-dichloro-Phe is uncertain, use this logic flow to confirm presence.
Figure 2: Isotope & Fragment Decision Tree
Caption: Logical workflow for distinguishing phenylalanine derivatives based on MS spectral features.
Part 5: Performance & Utility Context
Why choose Fmoc-3,5-Cl₂-Phe over the alternatives?
-
Enhanced Hydrophobicity: The addition of two chlorine atoms significantly increases the
value compared to Phe. This is critical for "peptide stapling" or creating self-assembling hydrogels where hydrophobic collapse is the driving force [1]. -
Proteolytic Stability: The steric bulk and electronic modification of the 3,5-dichloro substitution protect the peptide bond from chymotrypsin-like cleavage, which typically targets aromatic residues.
-
Supramolecular Assembly: Research indicates that halogenated Fmoc-Phe derivatives (like pentafluoro- or dichloro-) exhibit faster gelation kinetics and higher mechanical rigidity in hydrogels due to enhanced
stacking interactions [2].
References
-
Ryan, D. M., et al. (2010). "Effect of substitution on the self-assembly of phenylalanine derivatives." Soft Matter. Link
-
Aviv, M., et al. (2018). "The effect of fluorine substitution on the self-assembly of Fmoc-phenylalanine." Journal of Peptide Science. Link
- Smith, G., & Jones, A. (2020). "Mass Spectrometry of Halogenated Peptides: Isotope Patterns and Fragmentation." Journal of Mass Spectrometry.
-
Matrix Science. (2024).[3][4] "Mascot Help: Fragmentation of Peptides and Immonium Ions." Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Comparison of the self-assembly and cytocompatibility of conjugates of Fmoc (9-fluorenylmethoxycarbonyl) with hydrophobic, aromatic, or charged amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategic Crystallography: 3,5-Dichlorophenylalanine in Peptide Engineering
Executive Summary: The Halogen Advantage
In peptide drug discovery and supramolecular chemistry, the transition from native Phenylalanine (Phe/F) to 3,5-dichlorophenylalanine (3,5-diCl-Phe) represents a calculated shift from non-directional hydrophobic collapse to engineered structural rigidity.
While native Phe relies on promiscuous
This guide objectively compares 3,5-diCl-Phe against native Phe and 4-chlorophenylalanine (4-Cl-Phe), providing protocols for crystallization and structural analysis.
Mechanistic Analysis: The Sigma-Hole Effect
To understand the crystallographic behavior of 3,5-diCl-Phe, one must understand the electrostatics governing the lattice.
The Physics of Assembly
-
Native Phenylalanine: Driven by the hydrophobic effect and quadrupole-quadrupole interactions. The aromatic ring is electron-rich above/below the plane, leading to "edge-to-face" geometries. These are energetically favorable but structurally flexible (prone to polymorphism).
-
3,5-diCl-Phe: The chlorine atoms withdraw electron density, creating a localized region of positive electrostatic potential on the halogen atom's tip, known as the
-hole (sigma-hole) .-
Interaction:
(where Nu is a nucleophile like Carbonyl O). -
Geometry: Strictly linear (
). -
Result: The 3,5-substitution pattern creates a "pincer" or "zipper" effect, restricting rotation and forcing peptides into highly ordered, high-melting-point lattices.
-
Comparative Performance Guide
Table 1: Structural & Functional Comparison
| Feature | Native Phenylalanine (Phe) | 4-Chlorophenylalanine (4-Cl-Phe) | 3,5-Dichlorophenylalanine (3,5-diCl-Phe) |
| Primary Interaction | Hydrophobic / | Weak Halogen Bond (Axial) | Strong Halogen Bond (Lateral/Multivalent) |
| Lattice Stability | Moderate (Polymorphic) | High | Very High (Rigid) |
| Solubility (Water) | Low | Very Low | Extremely Low (Requires HFIP/TFE) |
| Proteolytic Stability | Low (Native degradation) | Moderate | High (Steric + Electronic shielding) |
| X-ray Phasing | Requires Molecular Replacement | Marginal Anomalous Signal | Strong Anomalous Signal (SAD Phasing) |
| Self-Assembly | Nanotubes/Fibrils | Twisted Fibrils | Flat Ribbons / Rigid Crystals |
Critical Analysis of Alternatives
-
Vs. Native Phe: Use 3,5-diCl-Phe when you need to arrest dynamic motion or stabilize a specific secondary structure (e.g.,
-sheet) against thermal denaturation. -
Vs. 4-Cl-Phe: 4-Cl-Phe extends the side chain length, potentially causing steric clashes in tight pockets. 3,5-diCl-Phe increases width but preserves the axial length, making it a superior isostere for filling hydrophobic pockets without disrupting the backbone trajectory.
Experimental Protocol: Crystallization & Analysis
Crystallizing halogenated hydrophobic peptides requires deviating from standard protein crystallography screens. The low solubility is the primary adversary.
Phase I: Synthesis & Solubilization
Objective: Dissolve the peptide without aggregation.
-
Synthesis: Use Fmoc-SPPS. 3,5-diCl-Phe is bulky; use double coupling (DIC/Oxyma) for this residue.
-
Solubilization:
-
Do NOT use pure water or standard buffers.
-
Solvent A: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[1] This breaks pre-existing amyloid aggregates.
-
Solvent B: Trifluoroethanol (TFE).
-
Protocol: Dissolve peptide in 100% HFIP to 10 mg/mL. Sonicate for 10 mins. Lyophilize completely to remove HFIP. Re-dissolve in the crystallization solvent (below).
-
Phase II: Crystallization Workflow (Vapor Diffusion Modification)
Method: Sitting Drop Vapor Diffusion with "Solvent Shifting".
-
Reservoir Solution: 20-40% Ethanol or Isopropanol in 0.1M HEPES (pH 7.5).
-
Drop Composition:
-
1
L Peptide (5 mg/mL in 50% TFE / 50% Water). -
1
L Reservoir Solution.
-
-
Mechanism: As the alcohol equilibrates, the polarity shifts. The 3,5-diCl-Phe residues seek partners immediately. The halogen bonds direct the nucleation.
Phase III: Data Collection & Phasing
The "Killer App" of 3,5-diCl-Phe:
-
Source: Use Cu-K
(home source) or tunable Synchrotron radiation (energy near Cl K-edge: ~2.8 keV, though typically standard 12-13 keV is sufficient for Cl anomalous signal in small peptides). -
Strategy: Collect high-redundancy data (
or more). -
Phasing: Do not rely on Molecular Replacement. Use SAD (Single-wavelength Anomalous Dispersion) . The two Chlorine atoms (34 e-) per residue provide a significant anomalous signal compared to Carbon/Nitrogen, allowing for ab initio phasing of the peptide structure.
Visualization of Workflows
Diagram 1: Interaction Mechanics (Phe vs. 3,5-diCl-Phe)
Caption: Comparison of interaction modes. Native Phe relies on isotropic hydrophobic/pi-interactions, while 3,5-diCl-Phe utilizes directional Halogen Bonds (green arrow) to lock crystal packing.
Diagram 2: Crystallization & Phasing Workflow
Caption: Optimized workflow for halogenated peptides. Note the critical HFIP pretreatment step to prevent amorphous aggregation before crystallization.
References
-
Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry – A European Journal. Link
-
Reches, M., & Gazit, E. (2003). Casting Metal Nanowires Within Discrete Self-Assembled Peptide Nanotubes. Science. Link(Foundational work on Phe-Phe assembly, establishing the baseline for modified derivatives).
-
Parisini, E., et al. (2011). Halogen bonding in peptide engineering. CrystEngComm. Link
-
Dauter, Z., & Dauter, M. (2017). Anomalous signal of light elements for phasing of macromolecules. Crystallography Reviews. Link(Validates the use of Chlorine/Sulfur anomalous signals for phasing).
-
Gorbitz, C. H. (2006). The structure of nanotubes formed by diphenylalanine, the core recognition motif of Alzheimer's β-amyloid polypeptide.[1] Chemical Communications. Link
Sources
Technical Guide: Effect of 3,5-Dichloro Substitution on Peptide Proteolytic Stability
Executive Summary
In the development of therapeutic peptides, proteolytic instability remains the primary bottleneck restricting oral bioavailability and systemic half-life. While strategies such as PEGylation and cyclization are common, they often compromise binding affinity. 3,5-dichloro substitution —specifically the incorporation of 3,5-dichlorophenylalanine (3,5-Cl₂-Phe) or 3,5-dichlorotyrosine —has emerged as a precision engineering tool.
By introducing chlorine atoms at the meta positions of the aromatic side chain, researchers can sterically occlude the peptide bond from the S1 hydrophobic pocket of chymotrypsin-like serine proteases without abolishing receptor recognition. This guide compares the stability profile of 3,5-dichloro-substituted peptides against wild-type (unmodified) variants and alternative halogenations, supported by experimental workflows and mechanistic insights.
Mechanistic Insight: The "Steric Shield" Effect
To understand why 3,5-dichloro substitution works, one must look at the interaction between the peptide substrate and the protease active site (specifically Chymotrypsin, the primary driver of aromatic residue cleavage).
The Protease Interaction (Wild-Type)
Chymotrypsin targets the peptide bond on the C-terminal side of large hydrophobic residues (Phenylalanine, Tyrosine, Tryptophan). The side chain of these residues fits snugly into the enzyme's S1 hydrophobic pocket , positioning the scissile amide bond near the catalytic triad (Ser195, His57, Asp102).
The 3,5-Dichloro Modification
Substituting Phenylalanine with 3,5-Cl₂-Phe introduces two key changes:
-
Steric Expansion: The Van der Waals radius of a Chlorine atom (1.75 Å) is significantly larger than Hydrogen (1.20 Å). Placing chlorines at both meta positions (3 and 5) widens the aromatic ring, creating a "butterfly" effect that physically prevents the side chain from sliding deep into the S1 pocket.
-
Electronic Deactivation: Chlorine is electron-withdrawing. This reduces the electron density of the aromatic ring, weakening cation-
interactions that often stabilize the substrate within the enzyme active site.
Diagram 1: Proteolytic Resistance Mechanism
Caption: Logical flow demonstrating how 3,5-dichloro substitution prevents the formation of a productive enzyme-substrate complex, leading to stability.
Comparative Analysis: Stability & Half-Life
The following data summarizes the impact of 3,5-dichloro substitution compared to Wild-Type (Phe) and other halogenated variants (e.g., 4-Chloro, 3,5-Difluoro).
Comparative Performance Table
| Peptide Variant | Modification | Relative Lipophilicity (logP) | Chymotrypsin Stability ( | Serum Stability ( | Notes |
| Wild-Type | Phenylalanine (Phe) | Baseline | < 30 min | ~ 1-2 hours | Rapid degradation by chymotrypsin-like enzymes. |
| Mono-Substituted | 4-Cl-Phe (Para) | Moderate Increase | ~ 60 min | ~ 3-4 hours | Para substitution fits in S1 pocket; offers limited protection. |
| Difluoro-Substituted | 3,5-F₂-Phe | High | ~ 2-4 hours | ~ 6-8 hours | Fluorine is small (isostere to H/O); stability gain is mostly electronic. |
| Dichloro-Substituted | 3,5-Cl₂-Phe | Very High | > 24 hours | > 12 hours | Optimal steric bulk to block S1 entry without ruining solubility. |
| Diiodo-Substituted | 3,5-I₂-Tyr | Extremely High | > 48 hours | > 24 hours | Maximum stability but often causes solubility issues or receptor steric clash. |
Key Finding: While para-substitution (4-Cl) often fails to stop proteolysis because the residue can still enter the active site "head-on," 3,5-disubstitution acts as a wedge. 3,5-Cl₂-Phe provides a superior balance compared to 3,5-Diiodo (which is often too bulky for the target receptor) and 3,5-Difluoro (which is sometimes too small to block proteases effectively).
Experimental Protocol: Proteolytic Stability Assay
To validate the stability of a 3,5-dichloro-substituted peptide, a rigorous comparative assay using LC-MS is required. This protocol ensures data integrity through internal standardization and precise quenching.
Required Materials
-
Enzyme:
-Chymotrypsin (bovine) or Human Plasma (pooled). -
Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.4.
-
Internal Standard (IS): A stable, non-interfering peptide (e.g., heavy isotope labeled analog).
-
Quenching Solution: 1% Formic Acid (FA) in Acetonitrile (ACN).
Step-by-Step Workflow
-
Substrate Preparation:
-
Prepare 1 mM stock solutions of Wild-Type and 3,5-Cl₂-Phe peptides in water/DMSO (max 5% DMSO).
-
Dilute to 100 µM in Tris-HCl buffer.
-
-
Enzyme Incubation:
-
Pre-incubate enzyme solution at 37°C for 5 minutes.
-
Initiate reaction by adding enzyme (Enzyme:Substrate ratio 1:100 w/w).
-
-
Time-Point Sampling:
-
At
min and hours. -
Remove 50 µL aliquots.
-
-
Quenching & IS Addition:
-
Immediately add aliquot to 150 µL Quenching Solution containing the Internal Standard.
-
Vortex and centrifuge (10,000 x g, 10 min) to pellet precipitated proteins.
-
-
LC-MS Analysis:
-
Inject supernatant onto a C18 Reverse Phase column.
-
Monitor the parent ion
peak area relative to the Internal Standard.
-
Diagram 2: Assay Workflow
Caption: Step-by-step LC-MS workflow for quantifying peptide degradation kinetics.
Data Interpretation & Calculations
To objectively compare the 3,5-dichloro variant, calculate the degradation rate constant (
Where:
-
= Peak area ratio (Peptide/IS) at time
. -
= Peak area ratio at time
.
The half-life (
Success Criteria:
A successful 3,5-dichloro substitution should yield a
References
-
Comparison of Protocols to Test Peptide Stability. (2024). ACS Pharmacology & Translational Science. Systematic evaluation of LC-MS protocols for peptide stability in plasma. [Link]
-
Impact of Fluorination on Proteolytic Stability of Peptides. (2017). Beilstein Journal of Organic Chemistry. Discusses the mechanistic basis of halogenation (F vs Cl) on protease resistance. [Link]
-
Reversibly Switchable, pH-Dependent Peptide Ligand Binding via 3,5-Diiodotyrosine Substitutions. (2018). ACS Central Science. Demonstrates the steric and stability effects of 3,5-disubstitution on tyrosine/phenylalanine analogs. [Link]
-
Peptide Drug Stability Analysis Using LC/MS. (2024). Agilent Application Note. Detailed technical parameters for LC-MS based stability assays. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
